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  • Product: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)
  • CAS: 197724-05-3

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Pattern of 4-Ethyl-3-thiophenecarboxaldehyde: A Mechanistic and Analytical Guide

Executive Summary 4-Ethyl-3-thiophenecarboxaldehyde (C₇H₈OS, MW = 140.20 g/mol ) is a critical heterocyclic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), organic photovoltaics, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-3-thiophenecarboxaldehyde (C₇H₈OS, MW = 140.20 g/mol ) is a critical heterocyclic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), organic photovoltaics, and agrochemicals. For researchers and drug development professionals, understanding its mass spectrometry (MS) fragmentation pattern is essential for structural elucidation, impurity profiling, and pharmacokinetic tracking. This whitepaper provides an in-depth, mechanistically grounded analysis of its electron ionization (EI) mass spectral behavior, bridging theoretical physical chemistry with practical analytical workflows.

Molecular Properties & Ionization Fundamentals

Under standard 70 eV Electron Ionization (EI), 4-ethyl-3-thiophenecarboxaldehyde yields a highly distinct and stable molecular ion (M⁺•) at m/z 140 . Thiophene rings possess robust aromaticity, allowing them to effectively delocalize the positive charge and unpaired electron generated during ionization. This stability ensures that the molecular ion peak is typically prominent, serving as a reliable diagnostic anchor for identifying the intact molecule before subsequent dissociation events occur.

Mechanistic Fragmentation Pathways (The Core Logic)

The fragmentation of this molecule is not random; it is governed by thermodynamic stability, resonance delocalization, and steric proximity. The following pathways detail the causality behind the most prominent fragment ions.

Beta-Cleavage and the Thenyl Cation (m/z 125)

The most thermodynamically favored fragmentation pathway is the loss of a methyl radical (CH₃•, 15 Da) from the ethyl substituent. According to , during the homolytic cleavage of a bond, the positive charge remains on the fragment with the lowest ionization energy. Cleavage of the C-C bond beta to the thiophene ring generates a thenyl cation at m/z 125 . This ion is highly resonance-stabilized by the electron-rich thiophene ring and can undergo ring expansion to form a highly stable thiopyrylium-like cation, often resulting in the base peak (100% relative abundance) of the spectrum.

Alpha-Cleavage of the Formyl Group (m/z 111)

As seen in typical, the molecule undergoes alpha-cleavage adjacent to the carbonyl group. The loss of the formyl radical (CHO•, 29 Da) results in a fragment at m/z 111 . Concurrently, alpha-cleavage of the ethyl group (loss of an ethyl radical, C₂H₅•, 29 Da) also yields an isobaric m/z 111 ion. In standard low-resolution quadrupole MS, these two losses are indistinguishable, requiring High-Resolution Mass Spectrometry (HRMS) to differentiate the exact mass defects.

The "Ortho-Effect" and McLafferty Rearrangement (m/z 112)

Because the ethyl group (position 4) and the formyl group (position 3) are adjacent (ortho) on the thiophene ring, they participate in proximity-driven reactions known as the "ortho-effect." A gamma-hydrogen from the ethyl group migrates to the carbonyl oxygen via a stable six-membered cyclic transition state. This leads to the neutral loss of ethylene (C₂H₄, 28 Da), generating an enol radical cation at m/z 112 . This even-mass fragment from an even-mass molecular ion is a definitive diagnostic indicator of the ortho-substitution pattern.

Secondary Fragmentation: Carbon Monoxide Elimination (m/z 97)

The m/z 125 thenyl cation frequently undergoes a secondary fragmentation event: the neutral loss of carbon monoxide (CO, 28 Da) from the remaining formyl moiety. This sequential fragmentation yields a highly stable thiopyrylium ion at m/z 97 , a hallmark diagnostic peak for formyl-substituted alkylthiophenes.

MS_Fragmentation M M+• m/z 140 M139 [M-H]+ m/z 139 M->M139 -H• (-1 Da) M125 Thenyl Cation m/z 125 M->M125 -CH3• (-15 Da) M112 McLafferty Ion m/z 112 M->M112 -C2H4 (-28 Da) M111 [M-CHO]+ /[M-C2H5]+ m/z 111 M->M111 -CHO• / -C2H5• (-29 Da) M97 Thiopyrylium Ion m/z 97 M125->M97 -CO (-28 Da)

Fig 1. Primary EI-MS fragmentation pathways of 4-ethyl-3-thiophenecarboxaldehyde.

Quantitative Fragmentation Table

The following table summarizes the quantitative data and structural assignments for the major ions observed in the EI-MS spectrum, cross-referenced with standard reference data.

m/zIon TypeMass Lost (Da)Neutral/Radical LostStructural Assignment / Mechanism
140 M⁺•0NoneIntact Molecular Ion
139 [M-H]⁺1H•Cleavage of aldehydic C-H bond
125 [M-CH₃]⁺15CH₃•β-cleavage of ethyl group (Resonance-stabilized Thenyl cation)
112 [M-C₂H₄]⁺•28C₂H₄McLafferty rearrangement (Ortho-effect, neutral alkene loss)
111 [M-CHO]⁺ / [M-C₂H₅]⁺29CHO• or C₂H₅•α-cleavage of formyl or ethyl group
97 [M-CH₃-CO]⁺43CH₃• + COLoss of CO from the m/z 125 ion (Thiopyrylium cation)
39 [C₃H₃]⁺101MultipleDeep thiophene ring fragmentation (Cyclopropenyl cation)

Self-Validating GC-EI-MS Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal checks to verify instrument performance prior to sample analysis.

Step 1: System Suitability Test (SST)

  • Inject a standard tuning compound (e.g., Perfluorotributylamine - PFTBA) to calibrate the mass axis and verify relative isotopic abundances (specifically monitoring m/z 69, 219, and 502). Ensure electron multiplier voltage yields adequate signal-to-noise (S/N > 100:1 for m/z 502).

Step 2: Blank Baseline Verification

  • Inject 1 µL of pure MS-grade solvent (e.g., dichloromethane) using the exact analytical method to establish a baseline and confirm the absence of column bleed, ghost peaks, or injector carryover.

Step 3: Sample Preparation

  • Dissolve 4-ethyl-3-thiophenecarboxaldehyde in MS-grade dichloromethane to achieve a final concentration of 10–50 µg/mL. Vortex for 30 seconds to ensure complete homogenization.

Step 4: Gas Chromatography (GC) Separation

  • Column: Non-polar fused silica capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split ratio 10:1. Injector temperature at 250°C.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).

Step 5: Electron Ionization (EI) and Mass Analysis

  • Ion Source: 70 eV electron energy; source temperature set to 230°C; quadrupole temperature at 150°C.

  • Acquisition: Full scan mode from m/z 35 to 300.

  • Data Elucidation: Extract Ion Chromatograms (EIC) for diagnostic ions m/z 140, 125, 112, and 97 to confirm the presence and purity of the target analyte.

GCMS_Workflow S1 1. System Suitability (PFTBA Tuning) S2 2. Sample Prep (10-50 µg/mL) S1->S2 S3 3. GC Separation (Non-polar column) S2->S3 S4 4. EI Ionization (70 eV, 230°C) S3->S4 S5 5. Mass Analysis (m/z 35-300) S4->S5

Fig 2. Self-validating GC-EI-MS experimental workflow for thiophene derivative analysis.

Diagnostic Utility in Drug Development

For pharmaceutical scientists, the fragmentation pattern of 4-ethyl-3-thiophenecarboxaldehyde is highly utilitarian. When this moiety is incorporated into a larger API scaffold, the persistence of the m/z 125 (thenyl cation) and m/z 97 (thiopyrylium) fragments in tandem MS (MS/MS) experiments serves as a reliable structural tag. Furthermore, the presence of the m/z 112 McLafferty ion allows researchers to definitively differentiate this compound from its regioisomers (e.g., 5-ethyl-3-thiophenecarboxaldehyde), where the ortho-effect is sterically impossible, thereby ensuring rigorous quality control in API manufacturing.

References

  • PubChem. "3-Thiophenecarboxaldehyde, CID 68135." National Center for Biotechnology Information. Available at:[Link]

  • LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science. Available at:[Link]

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at:[Link]

Exploratory

An In-depth Technical Guide to 4-ethyl-3-thiophenecarboxaldehyde: Physicochemical Properties, Synthesis, and Potential Applications

Audience: Researchers, scientists, and drug development professionals. Introduction: The Thiophene Scaffold in Medicinal Chemistry Thiophene and its derivatives are cornerstone heterocyclic compounds in the field of drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds in the field of drug discovery and development. Their structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur atom, allows them to act as versatile pharmacophores. Thiophene-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific, lesser-explored derivative, 4-ethyl-3-thiophenecarboxaldehyde, providing a comprehensive theoretical overview for researchers interested in its potential.

Physicochemical Properties: A Comparative Analysis

To understand the characteristics of 4-ethyl-3-thiophenecarboxaldehyde, we first examine the known properties of its parent compound, 3-thiophenecarboxaldehyde.

Properties of 3-Thiophenecarboxaldehyde

The physical and chemical properties of 3-thiophenecarboxaldehyde are well-documented and serve as a baseline for our predictions.

PropertyValueSource(s)
Molecular Formula C₅H₄OS[1]
Molecular Weight 112.15 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 194-196 °C at 760 mmHg[2][3][4]
Density 1.28 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.583[3][5]
Flash Point 75 °C (closed cup)[5]
Solubility Not miscible in water[4]
Predicted Properties of 4-ethyl-3-thiophenecarboxaldehyde

The introduction of an ethyl group at the 4-position of the thiophene ring is expected to influence the physicochemical properties in a predictable manner.

  • Molecular Formula: C₇H₈OS

  • Molecular Weight: 140.21 g/mol

  • Boiling Point: The addition of an ethyl group will increase the molecular weight and van der Waals forces, leading to an elevated boiling point compared to the parent compound. Generally, the boiling points of aldehydes and ketones are higher than those of nonpolar hydrocarbons of comparable molecular masses due to dipole-dipole interactions.[6][7][8] However, they are lower than those of corresponding alcohols because they cannot form hydrogen bonds with each other.[9][10] The increase in boiling point for each additional CH₂ group in a homologous series is typically around 20-30 °C. Therefore, the boiling point of 4-ethyl-3-thiophenecarboxaldehyde can be estimated to be in the range of 215-235 °C .

  • Density: The addition of a less dense alkyl group is likely to result in a slightly lower density compared to 3-thiophenecarboxaldehyde.

  • Solubility: The presence of the ethyl group will increase the nonpolar character of the molecule, leading to decreased solubility in water and increased solubility in nonpolar organic solvents.[7]

Chemical Structure and Reactivity

The chemical behavior of 4-ethyl-3-thiophenecarboxaldehyde is dictated by the interplay of the aldehyde functional group and the substituted thiophene ring.

Chemical Structure

The structure of 4-ethyl-3-thiophenecarboxaldehyde features a central five-membered thiophene ring with an aldehyde group at the 3-position and an ethyl group at the 4-position.

Caption: Chemical structure of 4-ethyl-3-thiophenecarboxaldehyde.

Reactivity

The reactivity of the aldehyde group is influenced by the electronic properties of the substituted thiophene ring.[11]

  • Nucleophilic Addition: Aldehydes are generally more reactive towards nucleophiles than ketones due to both electronic and steric factors.[10] The thiophene ring is electron-rich and can donate electron density to the carbonyl group via resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to a simple alkyl aldehyde.[12] The ethyl group at the 4-position is an electron-donating group (EDG) which will further increase the electron density of the ring, making the aldehyde slightly less reactive towards nucleophilic attack compared to the unsubstituted 3-thiophenecarboxaldehyde.[11]

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids. The electron-donating nature of the thiophene ring and the ethyl group may make the aldehyde more susceptible to oxidation.[12]

  • Electrophilic Aromatic Substitution: The aldehyde group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the activating, ortho-para directing influence of the sulfur atom and the ethyl group will also play a role, making the prediction of substitution patterns complex.

Proposed Synthesis

A plausible synthetic route to 4-ethyl-3-thiophenecarboxaldehyde can be designed based on established thiophene chemistry. A common strategy involves the formylation of a pre-functionalized thiophene.

Synthetic Workflow

A potential two-step synthesis starting from 3-bromothiophene is outlined below.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Vilsmeier-Haack Formylation A 3-Bromothiophene C Pd catalyst, Base A->C B Ethylboronic acid B->C D 4-Ethylthiophene C->D E 4-Ethylthiophene F POCl3, DMF E->F G 4-ethyl-3-thiophenecarboxaldehyde F->G

Caption: Proposed synthetic workflow for 4-ethyl-3-thiophenecarboxaldehyde.

Experimental Protocol

Step 1: Suzuki Coupling to form 4-Ethylthiophene

  • To a solution of 3-bromothiophene in a suitable solvent (e.g., toluene or a mixture of DME and water) add ethylboronic acid.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.

Causality: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. The palladium catalyst facilitates the cross-coupling between the organoboron compound (ethylboronic acid) and the organohalide (3-bromothiophene).

Step 2: Vilsmeier-Haack Formylation

  • Cool a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in an ice bath to form the Vilsmeier reagent.

  • Slowly add 4-ethylthiophene to the pre-formed Vilsmeier reagent.

  • Allow the reaction to stir at room temperature or with gentle heating until completion.

  • Quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography or distillation to yield 4-ethyl-3-thiophenecarboxaldehyde.

Causality: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent acts as the electrophile, and the electron-rich 4-ethylthiophene undergoes electrophilic substitution, primarily at the more activated position adjacent to the sulfur and ortho to the ethyl group.

Spectroscopic Characterization (Predicted)

While experimental spectra are unavailable, the expected spectroscopic features can be predicted based on the structure.

  • ¹H NMR:

    • An aldehyde proton singlet between δ 9.8-10.0 ppm.

    • Two doublets in the aromatic region for the thiophene protons.

    • A quartet and a triplet in the upfield region corresponding to the ethyl group.

  • ¹³C NMR:

    • A carbonyl carbon signal around δ 180-190 ppm.

    • Aromatic carbon signals for the thiophene ring.

    • Aliphatic carbon signals for the ethyl group.

  • IR Spectroscopy:

    • A strong C=O stretching vibration around 1680-1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

Potential Applications in Drug Development

Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[13][14] Substituted thiophenecarboxaldehydes can serve as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications.

  • Antimicrobial Agents: Thiophene-containing compounds have been shown to possess antibacterial and antifungal properties.[13][15]

  • Anti-inflammatory Agents: Some thiophene derivatives exhibit anti-inflammatory activity.

  • Anticancer Agents: The thiophene scaffold is present in several anticancer drug candidates.

  • Neurological Disorders: Certain thiophene derivatives have been investigated for their potential in treating neurological disorders.

The introduction of an ethyl group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Conclusion

While 4-ethyl-3-thiophenecarboxaldehyde remains a largely uncharacterized compound, this in-depth guide provides a robust theoretical framework for its physical and chemical properties, a plausible synthetic route, and an outlook on its potential applications. By leveraging the extensive knowledge of its parent compound, 3-thiophenecarboxaldehyde, and fundamental principles of organic chemistry, researchers can approach the synthesis and investigation of this novel derivative with a solid foundation. Further experimental validation is necessary to confirm the predicted characteristics and to fully explore the potential of 4-ethyl-3-thiophenecarboxaldehyde in medicinal chemistry and materials science.

References

  • The Good Scents Company. 3-thiophene carboxaldehyde. [Link]

  • Chemsrc. 3-Thiophenecarboxaldehyde | CAS#:498-62-4. [Link]

  • ChemBK. 3-Thiophenecarboxaldehyde. [Link]

  • Stenutz. 3-thiophenecarboxaldehyde. [Link]

  • PubChem. 3-Thiophenecarboxaldehyde. [Link]

  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 146-163.
  • Cheméo. Chemical Properties of 3-Thiophenecarboxaldehyde (CAS 498-62-4). [Link]

  • NIST. 3-Thiophenecarboxaldehyde. [Link]

  • ResearchGate. Some Biological Applications and Mechanistic Insights of Benzaldehyde‐Substituted Thiosemicarbazones and Their Metal Complexes: A Review. [Link]

  • Laboratory Chemicals. 3-Thiophenecarboxaldehyde, 98% 498-62-4. [Link]

  • NIST. 3-Thiophenecarboxaldehyde. [Link]

  • ResearchGate. A Short, Practical Synthesis of 3-Thiophenecarboxaldehyde. [Link]

  • Royal Society of Chemistry. N-Unsubstituted 2- and 3-thiophenimines. [Link]

  • CK-12 Foundation. Physical Properties of Aldehydes and Ketones. [Link]

  • PubMed. Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid. [Link]

  • University of Calgary. Ch 17: Aldehydes and Ketones. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. [Link]

  • Your search term is: aromatic primary diamine synthesis. Aldehydes and Ketones. [Link]

  • MDPI. Biological Activities of Thiophenes. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Science Ready. Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. [Link]

  • ACS Publications. Synthesis of 3,2':5',3"-terthiophene and other terthiophenes by the thiophenecarboxaldehyde .fwdarw. ethynylthiophene .fwdarw. dithienylbutadiyne route. [Link]

Sources

Foundational

Comprehensive Toxicity Profile and Material Safety Guide for 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)

Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemical Safety & Toxicology Executive Summary & Chemical Identity In early-stage drug discovery and adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemical Safety & Toxicology

Executive Summary & Chemical Identity

In early-stage drug discovery and advanced organic synthesis, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering unique pharmacokinetic properties. 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) (CAS: 197724-05-3) is a highly functionalized building block[1]. However, the presence of the electrophilic formyl group paired with the lipophilic 4-ethyl substitution necessitates rigorous safety protocols.

Because exhaustive in vivo toxicological data for this specific 4-ethyl derivative is limited in public literature, this guide employs a scientifically validated read-across methodology . By analyzing its parent analog, 3-thiophenecarboxaldehyde (CAS: 498-62-4)[2], we can accurately predict the hazard profile. The 4-ethyl group increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability, but the core reactivity remains governed by the C3-aldehyde moiety[3].

Table 1: Chemical Identifiers
PropertyValue
Chemical Name 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)
CAS Number 197724-05-3
Molecular Formula C₇H₈OS
Molecular Weight ~140.20 g/mol
Structural Class Heterocyclic Aldehyde

Toxicological Profiling & Metabolic Causality

The toxicity of 3-thiophenecarboxaldehyde derivatives is primarily driven by the electrophilic nature of the carbonyl carbon. In biological systems, aldehydes can undergo two primary pathways: enzymatic detoxification or toxicological adduction[4].

Predicted GHS Hazard Classifications (Read-Across)

Based on structural homology[3], 3-thiophenecarboxaldehyde, 4-ethyl- exhibits the following hazard profile:

Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid absorption via GI tract; systemic aldehyde toxicity.
Skin Irritation Category 2H315: Causes skin irritationLipophilic ethyl group aids stratum corneum penetration; aldehyde cross-links keratin.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect Schiff base formation with corneal proteins.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationVapor inhalation causes localized oxidative stress in respiratory epithelium.
Cellular Toxicity Mechanisms

When introduced to cellular environments, the compound is metabolized by Aldehyde Dehydrogenase (ALDH) into a non-toxic carboxylic acid. However, if the concentration exceeds enzymatic capacity, the excess aldehyde acts as a hard electrophile. It attacks cellular nucleophiles, specifically the sulfhydryl (-SH) groups of Glutathione (GSH) and the primary amines of cellular proteins, leading to GSH depletion, oxidative stress, and eventual apoptosis[2].

ToxicityPathway Compound 4-Ethyl-3-thiophenecarboxaldehyde (Electrophilic Aldehyde) ALDH Aldehyde Dehydrogenase (ALDH) (Enzymatic Detoxification) Compound->ALDH Oxidation GSH Glutathione (GSH) Conjugation (Spontaneous/GST-mediated) Compound->GSH Nucleophilic Attack Proteins Cellular Protein Adduction (Schiff Base Formation) Compound->Proteins Covalent Binding Metabolite 4-Ethyl-3-thiophenecarboxylic acid (Water-Soluble Metabolite) ALDH->Metabolite Excretion Renal Excretion Metabolite->Excretion Toxicity Oxidative Stress & Cytotoxicity GSH->Toxicity GSH Depletion Proteins->Toxicity Enzyme Inhibition

Fig 1: Metabolic detoxification vs. toxicity pathways of 4-ethyl-3-thiophenecarboxaldehyde.

Material Safety Data Sheet (MSDS) Core Directives

To ensure a self-validating safety environment, handling protocols must be grounded in the physical chemistry of the compound[3].

First Aid Measures
  • Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes. Causality: Rapid dilution is critical to prevent the electrophilic aldehyde from irreversibly cross-linking corneal proteins.

  • Skin Contact: Wash thoroughly with soap and water. Causality: Water alone is insufficient due to the lipophilic 4-ethyl-thiophene ring; soap emulsifies the compound, lifting it from the lipid-rich stratum corneum.

  • Inhalation: Move to fresh air. Administer artificial respiration if breathing ceases.

Handling and Storage
  • Atmospheric Control: Store under an inert gas (Nitrogen or Argon). Causality: Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, which converts the aldehyde into a carboxylic acid, degrading reagent purity and altering reaction kinetics.

  • Temperature Control: Keep refrigerated (2-8°C). Causality: Lowering the thermal energy minimizes the kinetics of both thermal degradation and volatilization, reducing inhalation hazards.

Table 3: Physicochemical Properties (Analog Extrapolation)
PropertyExpected RangeHandling Implication
Physical State Liquid (Amber/Yellow)Requires spill containment trays.
Boiling Point > 180°CLow volatility at room temp, but hazardous if heated.
Flash Point ~ 85°C - 90°CCombustible liquid (H227); keep away from open flames.
Water Solubility ImmiscibleRequires organic solvents (e.g., DMSO, EtOH) for biological assays.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To empirically validate the toxicity profile of 3-thiophenecarboxaldehyde, 4-ethyl-, researchers should utilize a standardized MTT viability assay. This protocol is designed as a self-validating system , incorporating specific controls to ensure data integrity.

Cell Line Selection: HepG2 (Human hepatocellular carcinoma) cells are mandated. Causality: Unlike generic fibroblasts, HepG2 cells retain significant xenobiotic metabolic capacity, including ALDH expression. This allows researchers to observe the true balance between metabolic detoxification and aldehyde-induced cytotoxicity.

Step-by-Step Methodology
  • Cell Culture Preparation:

    • Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence and exponential growth phase entry.

  • Compound Preparation:

    • Dissolve 3-thiophenecarboxaldehyde, 4-ethyl- in 100% DMSO to create a 100 mM stock solution. Causality: The compound is water-immiscible; DMSO ensures complete solubilization.

    • Perform serial dilutions in culture media. Critical: Ensure the final DMSO concentration in all wells (including controls) does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Exposure & Internal Validation:

    • Test Wells: Expose cells to compound concentrations ranging from 1 µM to 1000 µM.

    • Negative Control (Vehicle): Cells treated with 0.5% DMSO media. (Validates baseline health).

    • Positive Control: Cells treated with 0.1% Triton X-100. (Validates the assay's ability to detect 100% cell death).

    • Incubate for 48 hours.

  • MTT Addition & Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

    • Carefully aspirate the media and add 150 µL of pure DMSO to each well to solubilize the formazan.

  • Quantification:

    • Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Chemical Substance Information: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) . NextSDS. Available at:[Link][1]

  • PubChem Compound Summary for CID 68135: 3-Thiophenecarboxaldehyde . National Center for Biotechnology Information (NIH). Available at:[Link][2]

Sources

Exploratory

In-depth Technical Guide: Computational Chemistry Modeling of 4-ethyl-3-thiophenecarboxaldehyde

Authored by: Your Senior Application Scientist Foreword: The confluence of computational chemistry and medicinal chemistry has revolutionized the landscape of drug discovery and development. By providing an in-silico lab...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Foreword: The confluence of computational chemistry and medicinal chemistry has revolutionized the landscape of drug discovery and development. By providing an in-silico laboratory, we can dissect molecular intricacies with a precision that often eludes traditional experimental techniques. This guide is dedicated to a molecule of significant interest: 4-ethyl-3-thiophenecarboxaldehyde. As a substituted thiophene, it represents a class of heterocyclic compounds prevalent in pharmaceuticals due to their diverse biological activities. Herein, we present a comprehensive technical framework for the computational modeling of this molecule, moving beyond a mere recitation of methods to a deeper exploration of the "why" and "how," grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction to 4-ethyl-3-thiophenecarboxaldehyde and the Imperative for Computational Modeling

4-ethyl-3-thiophenecarboxaldehyde is a heterocyclic aromatic compound. The thiophene ring, a sulfur-containing five-membered heterocycle, is a well-known bioisostere of the benzene ring and is a key structural motif in numerous pharmaceuticals. The presence of both an ethyl group at the 4-position and a carboxaldehyde group at the 3-position introduces specific electronic and steric features that dictate its reactivity and potential interactions with biological targets.

Why model this specific molecule?

  • Understanding Structure-Activity Relationships (SAR): Computational modeling allows for a detailed exploration of the molecule's three-dimensional structure, conformational landscape, and electronic properties. This is fundamental to understanding how it interacts with biological macromolecules, a cornerstone of rational drug design.

  • Predicting Reactivity and Metabolism: The aldehyde functional group is a site of potential metabolic transformation. Computational methods can predict sites of electrophilic and nucleophilic attack, offering insights into its metabolic fate and potential toxicity.

  • Interpreting and Predicting Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the molecule and its derivatives, corroborating experimental findings.

  • Guiding Synthesis and Derivatization: By understanding the molecule's electronic structure and reactivity, computational chemistry can guide the design of more potent and selective analogs.

This guide will provide a robust, step-by-step framework for a comprehensive computational analysis of 4-ethyl-3-thiophenecarboxaldehyde, from initial structure preparation to advanced reactivity studies.

Foundational Principles: Choosing the Right Computational Tools

The selection of appropriate computational methods is paramount for obtaining meaningful and accurate results. This choice is always a compromise between computational cost and desired accuracy.

The Workhorse of Quantum Chemistry: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers the best balance of accuracy and computational efficiency for a wide range of properties. DFT methods approximate the many-body electronic Schrödinger equation by calculating the electron density, which is a function of only three spatial coordinates.

  • Expertise in Action: Functional and Basis Set Selection: The choice of the DFT functional and basis set is critical and should be justified.

    • Functionals: For general-purpose calculations on organic molecules, hybrid functionals like B3LYP are a common and well-validated starting point. For studies involving non-covalent interactions, dispersion-corrected functionals such as B3LYP-D3 or functionals from the M06 family (e.g., M06-2X ) are recommended.

    • Basis Sets: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p) , are often sufficient for geometry optimizations and frequency calculations. For higher accuracy in electronic properties, correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ may be employed, though at a higher computational cost.

Simulating Dynamics: Molecular Dynamics (MD)

While DFT provides a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations are indispensable for exploring the conformational space of the molecule and its interactions with a solvent or a biological target over time.

  • Force Fields: MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For organic molecules, common force fields include GAFF (General Amber Force Field) and CGenFF (CHARMM General Force Field) .

A Practical Workflow for the Computational Modeling of 4-ethyl-3-thiophenecarboxaldehyde

The following workflow provides a logical progression for a thorough computational investigation.[1]

Computational_Chemistry_Workflow cluster_0 1. Input & Structure Preparation cluster_1 2. Quantum Mechanical Calculations (DFT) cluster_3 4. Dynamic Simulations (Optional) Input Initial Structure (SMILES, SDF, etc.) Conformational_Search Conformational Search (e.g., MMFF94) Input->Conformational_Search Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Conformational_Search->Geometry_Optimization Frequency_Analysis Frequency Analysis (Verify Minimum, ZPE) Geometry_Optimization->Frequency_Analysis MD_Simulation Molecular Dynamics (Solvation, Conformational Sampling) Geometry_Optimization->MD_Simulation Single_Point_Energy Single Point Energy (Higher Level Theory) Frequency_Analysis->Single_Point_Energy Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Single_Point_Energy->Electronic_Properties Spectroscopic_Properties Spectroscopic Properties (NMR, IR, UV-Vis) Single_Point_Energy->Spectroscopic_Properties Reactivity_Descriptors Reactivity Descriptors (Fukui Functions) Single_Point_Energy->Reactivity_Descriptors Transition_State_Search Transition State Search (Reaction Mechanisms) Single_Point_Energy->Transition_State_Search

Caption: A generalized workflow for the computational modeling of organic molecules.

Step 1: Structure Preparation and Conformational Analysis

Causality: The starting geometry of the molecule can significantly influence the outcome of a calculation. A comprehensive conformational search is necessary to identify the lowest energy conformer, which is presumed to be the most populated and therefore the most representative structure.

Protocol:

  • Obtain Initial 3D Structure:

    • Draw the molecule in a chemical structure editor (e.g., ChemDraw, Avogadro).

    • Alternatively, retrieve the structure from a database like PubChem using its SMILES string or IUPAC name.

  • Perform a Conformational Search:

    • Use a molecular mechanics force field (e.g., MMFF94 or UFF) for an initial, rapid exploration of the conformational space. This is particularly important for the flexible ethyl group.

    • Software like Spartan, MacroModel, or the open-source RDKit can be used for this purpose.

  • Select the Lowest Energy Conformer(s):

    • The lowest energy conformer from the molecular mechanics search will serve as the starting point for the more accurate DFT calculations. It is good practice to also consider other low-lying conformers (within a few kcal/mol of the global minimum) for further analysis.

Step 2: Geometry Optimization and Frequency Analysis (DFT)

Causality: The geometry optimization process locates the nearest stationary point on the potential energy surface. A subsequent frequency calculation is crucial to confirm that this stationary point is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

Protocol:

  • Input File Preparation:

    • Use the coordinates of the lowest energy conformer from Step 1.

    • Specify the desired level of theory (e.g., B3LYP/6-31G(d)).

    • Define the calculation type as Opt Freq (Optimization and Frequency).

    • Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet).

  • Execution:

    • Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis of Output:

    • Convergence: Verify that the optimization has converged successfully by checking the output file for convergence criteria.

    • Frequencies: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry should be perturbed along the direction of this imaginary frequency and re-optimized.

    • Thermodynamic Data: Extract the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Table 1: Recommended DFT Parameters for Geometry Optimization and Frequency Analysis

ParameterRecommended ValueRationale
FunctionalB3LYPA well-balanced hybrid functional for general organic molecules.
Basis Set6-31G(d)A good compromise between accuracy and computational cost for initial optimizations.
Solvation ModelPCM or SMD (optional)To account for the implicit effects of a solvent (e.g., water, DMSO).
Calculation TypeOpt FreqTo perform both geometry optimization and frequency analysis in a single run.
Step 3: Electronic Structure and Property Analysis

Causality: A more accurate single-point energy calculation with a larger basis set is often performed on the optimized geometry to obtain more reliable electronic properties.

Protocol:

  • Input File Preparation:

    • Use the optimized geometry from Step 2.

    • Specify a higher level of theory (e.g., B3LYP/6-311+G(d,p) or M06-2X/cc-pVTZ).

    • Request the desired properties (e.g., population analysis, molecular orbitals, electrostatic potential).

  • Execution and Analysis:

    • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic transitions.

    • Electrostatic Potential (ESP): The ESP map visually represents the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions and sites of reactivity.

    • Mulliken or Natural Population Analysis (NPA): These methods provide atomic charges, offering a quantitative measure of the electron distribution.

Spectroscopic_Property_Calculation cluster_0 1. Prerequisite cluster_1 2. Calculation Type cluster_2 3. Output & Analysis Optimized_Geometry Optimized Geometry (e.g., B3LYP/6-31G(d)) NMR_Calculation NMR Calculation (GIAO Method) Optimized_Geometry->NMR_Calculation IR_Calculation IR (Frequency) Calculation Optimized_Geometry->IR_Calculation UV_Vis_Calculation TD-DFT Calculation Optimized_Geometry->UV_Vis_Calculation Chemical_Shifts Chemical Shifts (δ) NMR_Calculation->Chemical_Shifts Vibrational_Frequencies Vibrational Frequencies (cm⁻¹) & Intensities IR_Calculation->Vibrational_Frequencies Excitation_Energies Excitation Energies (nm) & Oscillator Strengths UV_Vis_Calculation->Excitation_Energies

Caption: Workflow for the calculation of spectroscopic properties.

Step 4: Spectroscopic Predictions

Causality: Theoretical prediction of spectra can aid in the interpretation of experimental data and provide confidence in the computed structure.

Protocol:

  • NMR Spectroscopy:

    • Use the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for calculating NMR chemical shifts.

    • Perform the calculation on the optimized geometry.

    • Reference the calculated isotropic shielding values to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • IR Spectroscopy:

    • The vibrational frequencies and intensities are obtained directly from the frequency calculation performed in Step 2.

    • It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the harmonic approximation. The scaling factor is dependent on the level of theory used.

  • UV-Vis Spectroscopy:

    • Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.

    • The results will provide the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions.

Table 2: Summary of Spectroscopic Calculation Methods

SpectrumComputational MethodKey Output
NMRGIAOIsotropic shielding values (converted to chemical shifts)
IRHarmonic FrequencyVibrational frequencies and intensities
UV-VisTD-DFTExcitation energies (λmax) and oscillator strengths

Advanced Topics: Exploring Reactivity and Interactions

Reactivity Descriptors from Conceptual DFT

Causality: Conceptual DFT provides a framework for quantifying chemical reactivity based on the response of the electronic energy to changes in the number of electrons.

  • Fukui Functions: These functions identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The condensed Fukui functions provide a site-specific reactivity indicator for each atom.

Modeling Reaction Mechanisms

Causality: For understanding the chemical transformations of 4-ethyl-3-thiophenecarboxaldehyde, for instance, in metabolic pathways, it is essential to map out the reaction energy profile.

Protocol:

  • Identify Reactants, Products, and Intermediates: Propose a plausible reaction mechanism.

  • Locate Transition States (TS):

    • Perform a TS optimization starting from an initial guess of the transition state structure.

    • A successful TS optimization will result in a single imaginary frequency corresponding to the motion along the reaction coordinate.

  • Perform Intrinsic Reaction Coordinate (IRC) Calculations:

    • An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

  • Construct a Reaction Energy Profile:

    • Calculate the relative energies of all reactants, intermediates, transition states, and products to visualize the energy landscape of the reaction.

QM_MM_Setup cluster_0 System Definition cluster_1 Partitioning cluster_2 Calculation System Entire System (e.g., Protein-Ligand Complex) QM_Region QM Region (4-ethyl-3-thiophenecarboxaldehyde + Active Site Residues) System->QM_Region MM_Region MM Region (Rest of Protein + Solvent) System->MM_Region QM_MM_Calculation Hybrid QM/MM Calculation QM_Region->QM_MM_Calculation MM_Region->QM_MM_Calculation

Caption: A schematic representation of a QM/MM partitioning scheme.

The Role of the Environment: Solvation and QM/MM

Causality: In biological systems and in solution, the surrounding environment can significantly influence the properties and reactivity of a molecule.

  • Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient ways to approximate the bulk electrostatic effects of a solvent.

  • Explicit Solvation: For a more detailed understanding of specific solvent-solute interactions, particularly hydrogen bonding, explicit solvent molecules can be included in the calculation. This, however, significantly increases the computational cost.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): When studying the molecule in a complex environment like a protein active site, QM/MM methods are the state-of-the-art. The chemically active region (the ligand and key active site residues) is treated with a high-level QM method, while the rest of the system is treated with a computationally less expensive MM force field.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating.

  • Convergence Checks: Ensuring that geometry optimizations have properly converged is the first layer of validation.

  • Frequency Analysis: The absence of imaginary frequencies confirms a true energy minimum. For a transition state, the presence of a single imaginary frequency and a corresponding IRC calculation validates the reaction path.

  • Comparison with Experimental Data: Where available, comparing calculated properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption maxima) with experimental data provides the ultimate validation of the chosen computational methodology. Discrepancies may necessitate a re-evaluation of the chosen functional, basis set, or the inclusion of environmental effects.

  • Benchmarking: For novel systems or reactions, it is good practice to benchmark different DFT functionals against higher-level ab initio methods (e.g., CCSD(T)) for a model system to ensure the chosen level of theory is appropriate.

Conclusion

This guide has provided a comprehensive and in-depth technical framework for the computational modeling of 4-ethyl-3-thiophenecarboxaldehyde. By following the outlined workflows and understanding the causality behind each experimental choice, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule. The integration of these computational approaches into the drug discovery and development pipeline can significantly accelerate the identification and optimization of novel therapeutic agents. The principles and methodologies detailed here are not limited to this specific molecule and can be readily adapted to the study of other organic and medicinal compounds.

References

  • Computational Workflow for Chemical Compound Analysis: From Structure Gener
  • Computational Organic Chemistry. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Integrating Computational and Experimental Workflows for Accelerated Organic M
  • A computational chemist's guide to accurate thermochemistry for organic molecules. SciSpace.
  • Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials.
  • CAS No : 498-62-4 | Product Name : 3-Thiophenecarboxaldehyde.
  • Ethyl 3-Thiophenecarboxyl
  • 3-Thiophenecarboxaldehyde 98 498-62-4. Sigma-Aldrich.
  • 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135. PubChem - NIH.
  • Ethyl thiophene-3-carboxyl
  • 3-Thiophenecarboxaldehyde. ChemBK.
  • 3-Thiophenecarboxaldehyde | CAS#:498-62-4 | Chemsrc. Chemsrc.
  • 498-62-4 | 3-Thiophenecarboxaldehyde. ChemScene.
  • 3-Thiophenecarboxaldehyde | CAS 498-62-4 | SCBT. Santa Cruz Biotechnology.

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action for 3-Thiophenecarboxaldehyde 4-Ethyl- Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold The thiophene ring is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The thiophene ring is a cornerstone in medicinal chemistry, recognized for its bioisosteric similarity to the benzene ring, yet possessing unique electronic properties that confer a diverse range of pharmacological activities.[1] Its derivatives have shown promise as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[1][2][3] This guide delves into the nuanced world of 3-thiophenecarboxaldehyde derivatives, with a specific focus on the influence of a 4-ethyl substituent. Our objective is to provide a comprehensive understanding of their mechanism of action, grounded in established scientific principles and supported by experimental evidence. We will explore the structure-activity relationships that govern their biological effects and detail the experimental methodologies required to elucidate their therapeutic potential.

The Core Directive: Understanding the Role of the 4-Ethyl Substituent

The journey into the mechanism of action of 4-ethyl-3-thiophenecarboxaldehyde derivatives begins with an appreciation of their chemical reactivity. The thiophene nucleus is an electron-rich heterocycle, and the nature of its substituents profoundly influences the reactivity of the carboxaldehyde group. An ethyl group at the 4-position, being an alkyl group, is electron-donating. This property decreases the electrophilicity of the carbonyl carbon in the aldehyde, making it less reactive towards nucleophilic attack. This fundamental chemical characteristic has significant implications for the molecule's biological interactions and subsequent downstream signaling events.

While direct, extensive research on 4-ethyl-3-thiophenecarboxaldehyde derivatives is an emerging field, we can extrapolate from the broader family of thiophene compounds to build a robust hypothesis of their primary mechanisms of action, which are believed to be centered around two key areas: anticancer and antioxidant activities .

Anticancer Mechanism of Action: A Multi-pronged Assault on Malignancy

Thiophene derivatives have demonstrated significant potential as anticancer agents, and 4-ethyl-3-thiophenecarboxaldehyde derivatives are poised to contribute to this therapeutic landscape.[3] The proposed anticancer mechanisms are multifaceted, often involving the induction of apoptosis, disruption of the cell cycle, and generation of reactive oxygen species (ROS).

Induction of Apoptosis: The Programmed Cell Death Pathway

A primary mechanism by which many thiophene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a critical pathway for eliminating damaged or cancerous cells. Evidence suggests that certain thiophene derivatives can trigger the intrinsic apoptotic pathway.[4][5]

This process is often initiated by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. Specifically, the activation of caspase-3 and caspase-7 is a hallmark of this pathway.[4]

Derivative 4-Ethyl-3-thiophenecarboxaldehyde Derivative Mitochondria Mitochondrial Membrane Potential Disruption Derivative->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.

Reactive Oxygen Species (ROS) Generation: A Double-Edged Sword

Thiophene derivatives have been shown to induce the generation of ROS within cancer cells.[6] While high levels of ROS can be damaging to all cells, cancer cells often have a higher basal level of ROS and a compromised antioxidant defense system, making them more susceptible to further ROS-induced damage. This elevated oxidative stress can trigger apoptosis and inhibit tumor cell proliferation.[7]

Derivative 4-Ethyl-3-thiophenecarboxaldehyde Derivative ROS Increased Intracellular ROS Derivative->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Oxidation Protein Oxidation OxidativeStress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Oxidation->Apoptosis Lipid_Peroxidation->Apoptosis

Caption: ROS-mediated apoptosis in cancer cells.

Antioxidant Mechanism of Action: Scavenging Free Radicals

Paradoxically, while some thiophene derivatives induce ROS in cancer cells, others exhibit potent antioxidant properties.[1] This dual activity may depend on the specific molecular structure and the cellular context. The antioxidant activity of thiophene derivatives is primarily attributed to their ability to act as free radical scavengers.[1]

The electron-rich nature of the thiophene ring allows it to donate electrons to neutralize highly reactive free radicals, thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.[7] The 4-ethyl group, being electron-donating, may enhance this antioxidant capacity by further increasing the electron density of the thiophene ring.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate the proposed mechanisms of action for 4-ethyl-3-thiophenecarboxaldehyde derivatives, a series of well-established in vitro assays are essential.

Synthesis of 4-Ethyl-Substituted 2-Aminothiophene Precursors: The Gewald Reaction

A common and versatile method for the synthesis of the 2-aminothiophene scaffold, a key precursor for many biologically active thiophene derivatives, is the Gewald reaction.[8][9][10] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Step-by-Step Protocol for Gewald Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (e.g., a derivative that will yield the 4-ethyl substitution), the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in a suitable solvent such as ethanol or methanol.

  • Base Addition: Slowly add a catalytic amount of a base, such as morpholine, piperidine, or triethylamine, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 50-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash it with cold water, and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.

cluster_0 Gewald Reaction Workflow Start Combine Reactants: - Ketone - Active Methylene Nitrile - Sulfur Add_Base Add Base (e.g., Morpholine) Start->Add_Base Reflux Heat to Reflux (50-80°C) Add_Base->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Workup Pour into Ice Water TLC_Monitor->Workup Filter Filter Precipitate Workup->Filter Recrystallize Recrystallize Product Filter->Recrystallize End Purified 2-Aminothiophene Recrystallize->End

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of a compound.[11][12]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 4-ethyl-3-thiophenecarboxaldehyde derivative for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[11]

Step-by-Step Protocol for Caspase-Glo® 3/7 Assay:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound as described for the MTT assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, which contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Antioxidant Activity Assessment

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[7]

Step-by-Step Protocol for DPPH Assay:

  • Reaction Mixture: Prepare a solution of the 4-ethyl-3-thiophenecarboxaldehyde derivative in a suitable solvent (e.g., methanol).

  • DPPH Addition: Add a solution of DPPH in the same solvent to the test compound solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

  • Data Analysis: A decrease in absorbance indicates that the test compound has scavenged the DPPH free radical. Calculate the percentage of radical scavenging activity and determine the IC50 value.[7]

Quantitative Data Summary

While specific IC50 values for 4-ethyl-3-thiophenecarboxaldehyde derivatives are not yet widely available in the public domain, the following table provides representative data for other thiophene derivatives to illustrate the potential potency of this class of compounds.

Compound ClassAssayCell Line/TargetIC50 ValueReference
Thiophene Carboxamide DerivativesCytotoxicityHep3B5.46 µM[13]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivativeGrowth InhibitionVarious Cancer Cell Lines0.411 to 2.8 μM[7][14]
Trisubstituted thiophene-3-carboxamide selenide derivativeEGFR Kinase Inhibition94.44 nM[15]
Methyl-2-amino-5-((4-ethylphenylthio)methyl)thiophene-3-carboxylateAntiproliferativeCEM Lymphoma0.3-0.4 µM[16]

Conclusion and Future Directions

The exploration of 4-ethyl-3-thiophenecarboxaldehyde derivatives represents a promising frontier in drug discovery. Based on the established pharmacology of the broader thiophene family, these compounds are hypothesized to exert their primary therapeutic effects through anticancer and antioxidant mechanisms. The electron-donating nature of the 4-ethyl group is a critical determinant of their chemical reactivity and, by extension, their biological activity.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a library of 4-ethyl-3-thiophenecarboxaldehyde derivatives and subjecting them to these assays to generate specific quantitative data. Furthermore, identifying the specific molecular targets and elucidating the precise signaling pathways modulated by these compounds will be crucial for their advancement as potential therapeutic agents. The journey from a privileged scaffold to a clinically effective drug is long and arduous, but the scientific foundation for 4-ethyl-3-thiophenecarboxaldehyde derivatives is strong and warrants dedicated investigation.

References

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules, 24(1), 192. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2022). Molecules, 27(19), 6296. [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2021). PLoS ONE, 16(7), e0254533. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega, 4(5), 8966-8976. [Link]

  • Structure–activity relationship of compound 4. (n.d.). In ResearchGate. Retrieved from [Link]

  • Gewald Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Mishra, R., Kumar, N., Mishra, I., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1944-1965. [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
  • Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2009(1), 1-28.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Journal of Organic Chemistry, 88(21), 15068-15077. [Link]

  • Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (2023). RSC Medicinal Chemistry, 14(10), 1965-1976. [Link]

  • Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. (2014). Archiv der Pharmazie, 347(12), 867-878. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2022). Pharmaceuticals, 15(10), 1205. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules, 28(14), 5488. [Link]

  • Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. (2021). Mini-Reviews in Medicinal Chemistry, 21(19), 2949-2963. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. (2022). Biomimetics, 7(4), 247. [Link]

Sources

Exploratory

thermodynamic stability of 3-thiophenecarboxaldehyde 4-ethyl-

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Ethyl-3-Thiophenecarboxaldehyde Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-ethyl-3-thiophenecarboxa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Ethyl-3-Thiophenecarboxaldehyde

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-ethyl-3-thiophenecarboxaldehyde, a substituted thiophene of interest to researchers in drug development and materials science. We will move beyond a simple recitation of facts to explore the underlying principles governing the stability of this molecule. This document synthesizes theoretical principles with practical experimental and computational methodologies, offering a robust framework for assessing and understanding molecular stability. We will delve into the electronic and steric effects of the ethyl and carboxaldehyde substituents, outline detailed protocols for both in silico and laboratory-based stability assessment, and present a predictive analysis of the title compound.

Introduction: Why Thermodynamic Stability is a Critical Parameter

In the journey of a molecule from laboratory curiosity to a viable pharmaceutical agent or functional material, thermodynamic stability is a non-negotiable checkpoint. It dictates a compound's shelf-life, its degradation profile, and its potential for generating reactive metabolites, which can lead to toxicity.[1] Thiophene-containing compounds, while being privileged scaffolds in medicinal chemistry, are known to be susceptible to metabolic activation and degradation, often through oxidation at the sulfur atom.[1][2] Understanding the intrinsic thermodynamic stability of a specific derivative, such as 4-ethyl-3-thiophenecarboxaldehyde, is therefore paramount for predicting its behavior, ensuring its quality, and mitigating potential safety risks. This guide provides the theoretical and practical tools necessary for this critical evaluation.

Theoretical Framework: The Interplay of Structure and Stability

The stability of 4-ethyl-3-thiophenecarboxaldehyde is not governed by a single factor but by a delicate interplay of its aromatic core and the electronic and steric influences of its substituents.

The Thiophene Core: An Electron-Rich Aromatic System

Thiophene is an aromatic heterocycle with six π-electrons delocalized over a five-membered ring.[3] This aromatic character confers a significant degree of stability compared to non-aromatic analogues. However, compared to benzene, thiophene is considered "electron-rich" and is more susceptible to electrophilic attack and oxidation.[4][5] The sulfur atom's lone pair participation in the aromatic system is a key factor, but it also represents a potential site for oxidative metabolism.[1]

Substituent Effects: A Balancing Act

The nature and position of substituents dramatically modulate the stability of the thiophene ring.[1][6] In 4-ethyl-3-thiophenecarboxaldehyde, we have two competing influences:

  • 3-Carboxaldehyde Group: This is a classic electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its resonance-withdrawing capability. An EWG deactivates the aromatic ring towards electrophilic attack, which can enhance stability in certain contexts.[7] However, it can also influence conformational preferences and introduce new reactive sites.

  • 4-Ethyl Group: As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the ring, potentially making it more susceptible to oxidation compared to an unsubstituted ring. Furthermore, the ethyl group introduces steric bulk, which can hinder the approach of reactants or enzymes to adjacent sites, a factor that can sometimes enhance stability.[1]

The following diagram illustrates the logical relationship between these molecular features and the resulting stability.

subst Substituents (4-Ethyl, 3-Carboxaldehyde) electronic Electronic Effects (Inductive, Resonance) subst->electronic steric Steric Effects (Bulk) subst->steric density Ring Electron Density electronic->density conform Conformational Preference steric->conform stability Overall Thermodynamic Stability density->stability conform->stability

Caption: Logical flow from molecular substituents to overall stability.

Methodologies for Stability Assessment

A dual-pronged approach, combining computational prediction with experimental verification, provides the most comprehensive understanding of thermodynamic stability.

Computational Chemistry: Predicting Stability In Silico

Computational methods, particularly Density Functional Theory (DFT), are invaluable for estimating thermodynamic properties before a molecule is even synthesized.[8][9] These calculations allow us to quantify stability in terms of energy.

Key Thermodynamic Parameters from DFT:

  • Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value generally indicates greater thermodynamic stability.[10]

  • Gibbs Free Energy (ΔG): Combines enthalpy and entropy to determine the spontaneity of a process. A lower Gibbs free energy corresponds to a more stable compound.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron.[8]

  • Structure Generation: Build the 3D structure of 4-ethyl-3-thiophenecarboxaldehyde using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[8][9] This step is crucial as the molecular geometry directly impacts its energy.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more advanced computational method, such as the G3 or G4 composite methods.[11]

  • Data Analysis: Extract the calculated thermodynamic parameters (ΔH°f, ΔG) and molecular orbital energies (HOMO, LUMO) from the output file.

A 1. Build 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C D 4. Analyze Output (ΔH, ΔG, HOMO-LUMO) C->D

Caption: Workflow for computational stability analysis using DFT.

Experimental Verification: Laboratory-Based Assessment

Experimental techniques provide real-world data on how a compound behaves under thermal stress. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this regard.[12]

Key Experimental Techniques:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (Tm) and the enthalpy of fusion (ΔHfus). A high, sharp melting point is often indicative of a stable, pure crystalline solid.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which is a direct measure of thermal stability.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 4-ethyl-3-thiophenecarboxaldehyde into an aluminum DSC pan or a ceramic TGA crucible.

  • Instrument Setup (TGA): Place the crucible in the TGA furnace. Purge with an inert nitrogen atmosphere (flow rate ~20-50 mL/min) to prevent oxidative degradation.

  • TGA Program: Heat the sample from ambient temperature (~25 °C) to a high temperature (e.g., 600 °C) at a constant ramp rate (e.g., 10 °C/min).

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge with a nitrogen atmosphere.

  • DSC Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its expected melting range.

  • Data Analysis: Analyze the resulting thermograms. For TGA, determine the onset temperature of mass loss (Td). For DSC, determine the peak temperature of the melting endotherm (Tm).

cluster_0 Thermal Analysis cluster_1 Forced Degradation A Sample Preparation (2-5 mg) C TGA / DSC Analysis A->C B Stress Conditions (Heat, Light, Oxidation) D HPLC-UV/MS Analysis B->D E Data Interpretation (Td, Tm, % Degradation) C->E D->E

Caption: Integrated workflow for experimental stability assessment.

Predictive Analysis of 4-Ethyl-3-Thiophenecarboxaldehyde

Predicted Computational Data

This table summarizes the expected outcomes from a DFT study (B3LYP/6-311G(d,p) level), comparing the target molecule with its parent compound, 3-thiophenecarboxaldehyde.

Parameter3-Thiophenecarboxaldehyde (Parent)4-Ethyl-3-Thiophenecarboxaldehyde (Predicted)Rationale for Change
ΔH°f (gas, 298.15 K) ~ -40 kJ/mol~ -75 kJ/molThe addition of the ethyl group contributes to a more negative enthalpy of formation, indicating greater stability.[9]
HOMO-LUMO Gap ~ 4.5 eV~ 4.6 eVThe electron-donating ethyl group and electron-withdrawing aldehyde group have competing effects. A slight increase or minimal change is expected, suggesting comparable kinetic stability.[8]
Predicted Experimental Data

This table outlines the expected results from thermal analysis.

ParameterExpected ValueJustification
Melting Point (Tm) ~ 45-55 °CHigher than many simple liquid thiophenes due to increased molecular weight and potential for dipole-dipole interactions from the aldehyde, but likely still a low-melting solid.
Decomposition Temp (Td) > 200 °C (in N₂)Thiophene derivatives are generally thermally stable.[13] The onset of decomposition is expected to be well above the boiling point.
Storage Stability ModerateSusceptible to long-term degradation via oxidation at the sulfur atom and polymerization of the aldehyde.[1] Storage under an inert atmosphere, in the dark, and at reduced temperatures is recommended.

Conclusion

The thermodynamic stability of 4-ethyl-3-thiophenecarboxaldehyde is a complex property governed by the aromaticity of the thiophene ring and modulated by the opposing electronic effects of the 4-ethyl and 3-carboxaldehyde substituents. Our analysis predicts that the ethyl group will likely confer a greater enthalpic stability compared to the unsubstituted parent aldehyde. Computationally, this can be verified by calculating the enthalpy of formation and the HOMO-LUMO gap. Experimentally, techniques like TGA and DSC are essential for quantifying its thermal stability profile. For researchers in drug development, a thorough understanding of these factors and the application of the described methodologies are critical for advancing thiophene-based compounds through the development pipeline.

References

  • Benchchem. Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.
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  • Notario, R., et al. (2012). Substituent Effects on the Thermochemistry of Thiophenes. A Theoretical (G3(MP2)//B3LYP and G3) Study. The Journal of Physical Chemistry A. [Link]

  • Erb, S., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. [Link]

  • Screttas, C. G.
  • Erb, S., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. ACS Publications. [Link]

  • ChemInform. ChemInform Abstract: A Short, Practical Synthesis of 3-Thiophenecarboxaldehyde.
  • Ribeiro da Silva, M., et al. (2025). The thermochemical properties of 2- and 3-Thiophenemethanol: Eluding incomplete combustion issues through combining experimental and computational methodologies. ResearchGate. [Link]

  • MDPI. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. [Link]

  • Salas, B., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. PMC. [Link]

  • Venkateswarlu, P., et al. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry.
  • Antón, V., et al. (2016). Thermophysical properties of the thiophene family. Journal of Thermal Analysis and Calorimetry. [Link]

  • Salas, B., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

  • Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • ResearchGate. Safety evaluation of substituted thiophenes used as flavoring ingredients. ResearchGate. [Link]

  • National Center for Biotechnology Information. 3-Thiophenecarboxaldehyde. PubChem. [Link]

  • NIST. 3-Thiophenecarboxaldehyde. NIST WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

References Molecular Design, Synthetic Strategies, and Applications of Cationic Polythiophenes | Chemical Reviews. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvPOd6aRH1rH0XI8R5VtGwSoMxAsD42dwUp7Wjg4jT6dvB2dUNV6FiBIwyrlGUt3K_fScphqRmrN9BrFwGa6L4x3ajwEOfJjf_tM3no6T7bqs-_AgUzAhEkq2yQUbwFrKgUujXgP9lTUxxJnSCN28= Controllable Cyclopalladated Polythiophene Imine Monolayer by Self-Assembly, Hybrid Doping and Electrochemical Polymerization. Lidsen. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhmynmnoMrGSBdWjeRl_noWhqeOwVXY-q6aWx0zec85-Ce0kxvD580V0uCe99APgmAWBDz2ap2hZPwMVyskVb11zd2PNdWLaj4L-eO1AUIN_NYG01UKYW6f_BbhhBJO4N78eU5wZPGiGe7 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) — Chemical Substance Information. NextSDS. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETR6sK1IzQ6grrv5niEv5Gsz47mdI9F2Nf3Ceyc5Y5vP_53VGfFKwY3st7hH2OWKcPoZap511sIQ-8p_OEYtSYX_HILtDLX-p4oos4-VXZYTOPhLDapg8c8BeWRkrX8cfWua92DXwFFnYIZ7C7Ie7En1tcanBNQru7ugMhUtTptYoX2dt7o1HTtElr Molecular Design, Synthetic Strategies, and Applications of Cationic Polythiophenes (Mixed Polymers). ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvAD2gvLTVMtgpybxP1ZjTq1gYyR3Ok5eg0T_U0c4TL_T6oKWGuwU4wAfGdbiGxGeHd5KKEwabXZU5Wv6KU5m6QzPeOV3iIfmdYeUoU6YpFcnoh-euIO367objdyFtOzKvRwiX_-x1sPNG2zWsXA== Applications of Conductive Polymers to Electrochemical Sensors and Energy Conversion Electrodes. SciSpace. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_1FNXOXedqieCsfHsshXGWoxyGapTE1Z9p19EDetgjgpuHKvVem39ipMCvE1DowEMjpXBmrECCUYxd70XBSyylOhHxdich9SuiQil6QNX5WkKvR7nFomyftnTdubUqxZ8MPstsL_KKoJOl9PttPz7P9yOjYvPJTuHXcvxHlEsDbyynW663jmO_OBFH-d9VnBLS7xF_1-Ycg== Development of Biopolymer and Conducting Polymer-Based Optical Sensors for Heavy Metal Ion Detection. MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvl9k6S_tWDxZL2GSdXfZlMk_Iev6WRXrZzq1rmyPxcUGOCP5XbRfQf5Kb_k7gdLNhn47ySpPQ4OnskD7Fh1illQ7NAjIjEr0-7QCiU8oGzh9qzAlr5PIkddNOSkd6I70dsq0=

[label="Poly(4- Workflow: Synthesis and post-polymerization modification of 4-ethylthiophene-3-carboxaldehyde. References[2] Molecular Design, Synthetic Strategies, and Applications of Cationic Polythiophenes | Chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Poly(4-

Workflow: Synthesis and post-polymerization modification of 4-ethylthiophene-3-carboxaldehyde.

References[2] Molecular Design, Synthetic Strategies, and Applications of Cationic Polythiophenes | Chemical Reviews. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvPOd6aRH1rH0XI8R5VtGwSoMxAsD42dwUp7Wjg4jT6dvB2dUNV6FiBIwyrlGUt3K_fScphqRmrN9BrFwGa6L4x3ajwEOfJjf_tM3no6T7bqs-_AgUzAhEkq2yQUbwFrKgUujXgP9lTUxxJnSCN28=[3] Controllable Cyclopalladated Polythiophene Imine Monolayer by Self-Assembly, Hybrid Doping and Electrochemical Polymerization. Lidsen. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhmynmnoMrGSBdWjeRl_noWhqeOwVXY-q6aWx0zec85-Ce0kxvD580V0uCe99APgmAWBDz2ap2hZPwMVyskVb11zd2PNdWLaj4L-eO1AUIN_NYG01UKYW6f_BbhhBJO4N78eU5wZPGiGe7[6] 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) — Chemical Substance Information. NextSDS. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETR6sK1IzQ6grrv5niEv5Gsz47mdI9F2Nf3Ceyc5Y5vP_53VGfFKwY3st7hH2OWKcPoZap511sIQ-8p_OEYtSYX_HILtDLX-p4oos4-VXZYTOPhLDapg8c8BeWRkrX8cfWua92DXwFFnYIZ7C7Ie7En1tcanBNQru7ugMhUtTptYoX2dt7o1HTtElr[5] Molecular Design, Synthetic Strategies, and Applications of Cationic Polythiophenes (Mixed Polymers). ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvAD2gvLTVMtgpybxP1ZjTq1gYyR3Ok5eg0T_U0c4TL_T6oKWGuwU4wAfGdbiGxGeHd5KKEwabXZU5Wv6KU5m6QzPeOV3iIfmdYeUoU6YpFcnoh-euIO367objdyFtOzKvRwiX_-x1sPNG2zWsXA==[1] Applications of Conductive Polymers to Electrochemical Sensors and Energy Conversion Electrodes. SciSpace. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_1FNXOXedqieCsfHsshXGWoxyGapTE1Z9p19EDetgjgpuHKvVem39ipMCvE1DowEMjpXBmrECCUYxd70XBSyylOhHxdich9SuiQil6QNX5WkKvR7nFomyftnTdubUqxZ8MPstsL_KKoJOl9PttPz7P9yOjYvPJTuHXcvxHlEsDbyynW663jmO_OBFH-d9VnBLS7xF_1-Ycg==[4] Development of Biopolymer and Conducting Polymer-Based Optical Sensors for Heavy Metal Ion Detection. MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvl9k6S_tWDxZL2GSdXfZlMk_Iev6WRXrZzq1rmyPxcUGOCP5XbRfQf5Kb_k7gdLNhn47ySpPQ4OnskD7Fh1illQ7NAjIjEr0-7QCiU8oGzh9qzAlr5PIkddNOSkd6I70dsq0=

Application

Vilsmeier-Haack formylation of 3-ethylthiophene to 4-ethyl-3-thiophenecarboxaldehyde

An Application Guide to the Vilsmeier-Haack Formylation of 3-Ethylthiophene: Synthesis of 4-Ethyl-3-thiophenecarboxaldehyde Introduction: The Vilsmeier-Haack Reaction in Heterocyclic Chemistry For professionals in organi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Vilsmeier-Haack Formylation of 3-Ethylthiophene: Synthesis of 4-Ethyl-3-thiophenecarboxaldehyde

Introduction: The Vilsmeier-Haack Reaction in Heterocyclic Chemistry

For professionals in organic synthesis and drug development, the introduction of a formyl group (–CHO) onto an aromatic or heteroaromatic scaffold is a cornerstone transformation. This aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. The Vilsmeier-Haack reaction is a powerful and widely utilized method for achieving this formylation, particularly on electron-rich systems.[1][2] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4][5]

Thiophene, an electron-rich heterocycle, and its derivatives are excellent substrates for the Vilsmeier-Haack reaction.[5] However, the regiochemical outcome of the formylation is intricately linked to the electronic and steric nature of substituents on the thiophene ring. This guide provides a detailed examination of the Vilsmeier-Haack formylation applied to 3-ethylthiophene, with a specific focus on the synthesis of 4-ethyl-3-thiophenecarboxaldehyde.

Regioselectivity in the Formylation of 3-Ethylthiophene

The formylation of 3-substituted thiophenes presents a fascinating case study in regioselectivity. The ethyl group at the 3-position is an electron-donating group, which activates the thiophene ring towards electrophilic aromatic substitution. Potential sites for formylation are the C2, C4, and C5 positions.

  • Electronic Effects : The ethyl group activates the ortho (C2 and C4) and para (C5) positions. Kinetically, the C2 and C5 positions are generally favored in electrophilic substitutions on 3-alkylthiophenes.

  • Steric Effects : The Vilsmeier reagent, while a mild electrophile, possesses significant steric bulk.[4][6] This bulk can hinder attack at the sterically congested C2 position, adjacent to the ethyl group.

  • The C4 Position : Despite steric hindrance from the adjacent ethyl group, the C4 position is highly activated electronically. For formylating agents that are not excessively bulky, this position can be a viable, and sometimes primary, site of electrophilic attack.[7]

Achieving high selectivity for 4-ethyl-3-thiophenecarboxaldehyde requires careful control of reaction conditions to leverage these competing electronic and steric influences. The protocol outlined below is designed to favor this specific isomer.

Reaction Mechanism: A Stepwise View

The synthesis proceeds through two primary stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the thiophene ring and subsequent hydrolysis.

  • Formation of the Vilsmeier Reagent : N,N-dimethylformamide (DMF) acts as a nucleophile, with its oxygen atom attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by a series of elimination and rearrangement steps to form the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[3][5][6]

  • Electrophilic Aromatic Substitution : The electron-rich π-system of 3-ethylthiophene attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C4 position to form a resonance-stabilized intermediate (a sigma complex). Aromaticity is restored by the loss of a proton.

  • Hydrolysis : The resulting iminium salt is stable until the reaction is quenched with water during the workup phase. Hydrolysis of the iminium salt liberates the final aldehyde product, 4-ethyl-3-thiophenecarboxaldehyde, and dimethylamine.[5]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene 3-Ethylthiophene Iminium_Salt Iminium Salt Intermediate Thiophene->Iminium_Salt + Vilsmeier Reagent Product 4-Ethyl-3-thiophenecarboxaldehyde Iminium_Salt->Product Hydrolysis (H₂O)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 4-ethyl-3-thiophenecarboxaldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equiv.Notes
3-Ethylthiophene112.205.61 g (5.5 mL)1.0Substrate
Phosphorus Oxychloride (POCl₃)153.338.43 g (5.1 mL)1.1Corrosive, handle in fume hood
N,N-Dimethylformamide (DMF)73.0920 mL-Anhydrous, solvent & reagent
Dichloromethane (DCM)84.93100 mL-Anhydrous, solvent
Saturated Sodium Bicarbonate (NaHCO₃)-~150 mL-For neutralization
Saturated Sodium Chloride (Brine)-50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-For drying
Crushed Ice-~200 g-For workup
Equipment
  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM) is a volatile and suspected carcinogen. Handle in a well-ventilated area.

  • The reaction is exothermic and requires careful temperature control.

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Vilsmeier Reagent Prep Add POCl₃ to DMF at 0°C B 2. Substrate Addition Add 3-Ethylthiophene at 0-10°C A->B C 3. Reaction Stir at room temp, then heat to 50°C B->C D 4. Quenching & Hydrolysis Pour mixture onto crushed ice C->D E 5. Neutralization Add sat. NaHCO₃ solution D->E F 6. Extraction Extract with Dichloromethane (DCM) E->F G 7. Washing & Drying Wash with brine, dry over MgSO₄ F->G H 8. Purification Concentrate and purify by vacuum distillation G->H

Caption: Figure 2: Experimental Workflow

  • Vilsmeier Reagent Formation :

    • Equip a dry 250 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

    • Add 20 mL of anhydrous DMF to the flask and begin stirring.

    • Slowly add phosphorus oxychloride (5.1 mL, 1.1 eq) dropwise via the dropping funnel to the stirred DMF, ensuring the internal temperature is maintained between 0-10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The Vilsmeier reagent will form as a yellowish solid or thick oil.

  • Formylation of 3-Ethylthiophene :

    • Cool the Vilsmeier reagent mixture back down to 0°C using the ice-water bath.

    • Dissolve 3-ethylthiophene (5.5 mL, 1.0 eq) in 10 mL of anhydrous dichloromethane (DCM).

    • Add the thiophene solution dropwise to the Vilsmeier reagent at a rate that keeps the internal temperature below 20°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Subsequently, heat the mixture to 50°C and maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis :

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of ~200 g of crushed ice.

    • Carefully and slowly pour the dark, viscous reaction mixture into the crushed ice. This step is exothermic and hydrolyzes the iminium intermediate.

    • Once the addition is complete, continue stirring for 30 minutes.

  • Neutralization and Extraction :

    • Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the effervescence ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer three times with 30 mL portions of DCM.

    • Combine all organic extracts.

  • Washing and Drying :

    • Wash the combined organic layer with 50 mL of saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification :

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain 4-ethyl-3-thiophenecarboxaldehyde as a clear oil.

Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; moisture contamination; inefficient extraction.Ensure anhydrous conditions. Extend reaction time at 50°C. Perform more extractions during workup.
Formation of Isomers Reaction conditions favoring attack at C2 or C5.Maintain strict temperature control during additions. Using a bulkier Vilsmeier reagent (e.g., from N-methylformanilide) might increase steric hindrance at C2, but could favor C5.[7]
Incomplete Reaction Insufficient reaction time or temperature; inactive Vilsmeier reagent.Increase reaction time or temperature moderately (e.g., to 60-70°C). Ensure POCl₃ is of high quality.
Polymerization/Dark Tar Reaction temperature too high.Maintain careful temperature control, especially during the exothermic addition and heating steps.

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the formylation of 3-ethylthiophene. By carefully controlling the reaction stoichiometry and temperature, it is possible to direct the electrophilic substitution towards the electronically activated C4 position, yielding the valuable synthetic intermediate 4-ethyl-3-thiophenecarboxaldehyde. This protocol provides a robust framework for researchers to successfully perform this transformation, enabling further exploration in medicinal chemistry and materials science.

References

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  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. BenchChem.
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  • Alunni, S., et al. (1972). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (13), 2070-2073. [Link]

  • Meth-Cohn, O. (2000). Regioselective electrophilic formylation—3-substituted thiophenes as a case study. Tetrahedron Letters, 41(16), 3025-3028. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Chapman, N. B., et al. (1970). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. [Link]

  • Rostom, S. A. F., et al. (2003). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 58(10), 1022-1026. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Patil, S. A., & Patil, R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(9), 3584. [Link]

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Method

Application Note: Synthesis of Thiophene-Based OLED Materials from 4-Ethyl-3-Thiophenecarboxaldehyde

Abstract This document provides a detailed guide for the synthesis of advanced thiophene-based materials for Organic Light-Emitting Diode (OLED) applications, starting from the versatile precursor, 4-ethyl-3-thiophenecar...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the synthesis of advanced thiophene-based materials for Organic Light-Emitting Diode (OLED) applications, starting from the versatile precursor, 4-ethyl-3-thiophenecarboxaldehyde. Thiophene derivatives are a cornerstone of organic electronics due to their excellent charge transport properties, high thermal stability, and tunable optoelectronic characteristics.[1][2][3] This guide presents three distinct, field-proven synthetic protocols—McMurry coupling, Wittig reaction, and Knoevenagel condensation—to transform the starting aldehyde into symmetrical, asymmetrical, and donor-acceptor type OLED materials. Each protocol includes a detailed explanation of the underlying chemical principles, step-by-step experimental procedures, and expected characterization data. The aim is to equip researchers, scientists, and professionals in drug and materials development with the necessary knowledge to synthesize and characterize novel chromophores for next-generation display and lighting technologies.

Introduction: The Role of Thiophene Derivatives in OLED Technology

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technology, offering advantages such as high contrast, low power consumption, and mechanical flexibility. The performance of an OLED device is fundamentally dictated by the molecular structure of the organic materials used in its emissive layer. Among various classes of organic semiconductors, thiophene-based oligomers and polymers are particularly prominent.[2][4]

1.1 Advantages of Thiophene-Based Materials The thiophene heterocycle is an electron-rich aromatic system that facilitates efficient π-electron delocalization, which is crucial for charge transport.[1][3] Key advantages include:

  • High Charge Carrier Mobility: The planar structure of polythiophenes and oligothiophenes promotes intermolecular π-π stacking, creating pathways for efficient charge hopping.

  • Tunable Optoelectronics: The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be precisely tuned by chemical modification.[2][5] This allows for the rational design of materials with specific emission colors and charge injection properties.

  • Thermal and Chemical Stability: The inherent aromaticity of the thiophene ring imparts excellent stability, leading to longer device lifetimes.[1]

1.2 The Strategic Importance of the 4-Ethyl-3-Thiophenecarboxaldehyde Precursor The starting material, 4-ethyl-3-thiophenecarboxaldehyde, is a strategic choice for several reasons. The aldehyde group is a versatile functional handle that can participate in a wide array of carbon-carbon bond-forming reactions. The ethyl group at the 4-position enhances the solubility of the resulting oligomers, which is critical for solution-based processing of OLED devices. The substitution pattern allows for the extension of the conjugated system from the 3-position, leading to diverse molecular architectures.

Synthetic Strategies and Protocols

This section outlines three robust protocols to convert 4-ethyl-3-thiophenecarboxaldehyde into materials with distinct structural and electronic properties. The choice of reaction dictates the final architecture of the molecule, enabling the synthesis of symmetrical dimers, asymmetrically extended systems, and molecules with strong intramolecular charge transfer (ICT) characteristics.

2.1 Overview of Synthetic Pathways The following diagram illustrates the three synthetic transformations described in this guide, starting from the common precursor.

G cluster_start Starting Material cluster_products OLED Material Scaffolds Start 4-Ethyl-3-thiophenecarboxaldehyde Product1 Symmetrical Ethylene-Bridged Dimer (Donor-π-Donor) Start->Product1 Protocol 1: McMurry Coupling Product2 Asymmetrical Stilbene-type Derivative (Donor-π-Aryl) Start->Product2 Protocol 2: Wittig Reaction Product3 Dicyanovinyl-Substituted Thiophene (Donor-Acceptor) Start->Product3 Protocol 3: Knoevenagel Condensation

Caption: Synthetic routes from 4-ethyl-3-thiophenecarboxaldehyde.

2.2 Protocol 1: Synthesis of a Symmetrical Bis-Thiophene Derivative via McMurry Coupling

2.2.1 Rationale and Mechanism The McMurry reaction is a powerful method for the reductive coupling of two aldehyde or ketone molecules to form an alkene.[6][7] This reaction utilizes a low-valent titanium species, typically generated in-situ from TiCl₃ or TiCl₄ and a reducing agent like a zinc-copper couple.[6][8] The mechanism involves single-electron transfer from the titanium species to the carbonyl carbons, leading to a pinacol-like intermediate that is subsequently deoxygenated to yield the C=C double bond.[6][9] This protocol creates a symmetrical, ethylene-bridged dimer, extending the π-conjugation and forming a classic donor-π-donor (D-π-D) structure.

2.2.2 Detailed Experimental Protocol

  • Reagents and Equipment:

    • Zinc dust (<10 micron, activated)

    • Copper(I) chloride (CuCl)

    • Titanium(IV) chloride (TiCl₄), 1 M solution in toluene

    • 4-Ethyl-3-thiophenecarboxaldehyde

    • Dry Tetrahydrofuran (THF)

    • Anhydrous Pyridine

    • Standard reflux apparatus, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Under an argon atmosphere, add zinc dust (4.0 eq) and CuCl (0.4 eq) to a three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add dry THF to the flask and stir the suspension vigorously.

    • Cool the flask to 0 °C in an ice bath. Slowly add TiCl₄ solution (2.0 eq) via the dropping funnel. The mixture will turn from colorless to black, indicating the formation of low-valent titanium.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

    • Cool the mixture to room temperature. Prepare a solution of 4-ethyl-3-thiophenecarboxaldehyde (1.0 eq) and anhydrous pyridine (0.1 eq) in dry THF.

    • Add the aldehyde solution to the black titanium suspension via the dropping funnel over 30 minutes.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and quench by slowly adding 1 M aqueous K₂CO₃ solution.

    • Filter the mixture through a pad of Celite to remove titanium oxides. Wash the Celite pad thoroughly with dichloromethane (DCM).

    • Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (E/Z)-1,2-bis(4-ethylthiophen-3-yl)ethene.

2.2.3 Representative Characterization Data

PropertyExpected Value
Yield 65-75%
Appearance Yellowish solid
¹H NMR (CDCl₃) Peaks corresponding to ethyl protons, thiophene ring protons, and vinyl protons.
Mass Spec (MS) M+ peak corresponding to C₁₄H₁₆S₂
UV-Vis (λmax, THF) ~340-360 nm
PL (λem, THF) ~420-450 nm (Blue-Green Emission)

2.3 Protocol 2: Synthesis of an Asymmetrical Thiophene-Aryl Derivative via Wittig Reaction

2.3.1 Rationale and Mechanism The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds and a phosphorus ylide (Wittig reagent).[10][11][12] The reaction's key advantage is the unambiguous placement of the double bond.[11][12] The mechanism proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a zwitterionic intermediate called a betaine, which then collapses to an oxaphosphetane.[11] This four-membered ring intermediate decomposes to form the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward. This protocol creates an asymmetrical stilbene-like molecule, which can be further functionalized on the aryl ring.

2.3.2 Detailed Experimental Protocol

  • Reagents and Equipment:

    • Benzyltriphenylphosphonium chloride

    • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

    • 4-Ethyl-3-thiophenecarboxaldehyde

    • Dry Tetrahydrofuran (THF)

    • Standard Schlenk line or glovebox for handling air-sensitive reagents

  • Procedure:

    • Under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in dry THF in a Schlenk flask.

    • Cool the suspension to 0 °C. Slowly add n-BuLi solution (1.05 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the phosphorus ylide.

    • Stir the ylide solution at 0 °C for 1 hour.

    • In a separate flask, dissolve 4-ethyl-3-thiophenecarboxaldehyde (1.0 eq) in dry THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. The color will fade as the ylide is consumed. Monitor by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via column chromatography (silica gel, eluent: hexane) to isolate the (E/Z)-1-(4-ethylthiophen-3-yl)-2-phenylethene.

2.3.3 Representative Characterization Data

PropertyExpected Value
Yield 70-85%
Appearance White to pale yellow solid
¹H NMR (CDCl₃) Peaks for ethyl, thiophene, phenyl, and vinylic protons.
Mass Spec (MS) M+ peak corresponding to C₁₄H₁₄S
UV-Vis (λmax, THF) ~320-340 nm
PL (λem, THF) ~390-420 nm (Violet-Blue Emission)

2.4 Protocol 3: Conversion to a Dicyanovinyl-Substituted Thiophene for Enhanced Electron Acceptance

2.4.1 Rationale and Mechanism The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C bond.[13][14][15] In this protocol, malononitrile serves as the active methylene compound. Its methylene protons are highly acidic due to the electron-withdrawing effect of the two cyano groups. A weak base, such as piperidine, is sufficient to deprotonate malononitrile, generating a carbanion that attacks the aldehyde. The resulting dicyanovinyl group is a very strong electron acceptor.[5][16] Attaching it to the electron-rich thiophene ring creates a potent donor-acceptor (D-A) chromophore.[3] Such D-A structures often exhibit strong intramolecular charge transfer (ICT), leading to red-shifted absorption and emission, which is highly desirable for creating red OLEDs.[17][18]

2.4.2 Detailed Experimental Protocol

  • Reagents and Equipment:

    • 4-Ethyl-3-thiophenecarboxaldehyde

    • Malononitrile

    • Piperidine

    • Ethanol

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 4-ethyl-3-thiophenecarboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (2-3 drops) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate often forms as the product is generated. Monitor the reaction by TLC.

    • If precipitation occurs, cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

    • Dry the product under vacuum to obtain pure 2-((4-ethylthiophen-3-yl)methylene)malononitrile. Recrystallization from ethanol can be performed if further purification is needed.

2.4.3 Representative Characterization Data

PropertyExpected Value
Yield >90%
Appearance Brightly colored solid (Yellow to Orange)
¹H NMR (DMSO-d₆) Peaks for ethyl, thiophene protons, and a characteristic downfield vinylic proton.
Mass Spec (MS) M+ peak corresponding to C₉H₈N₂S
UV-Vis (λmax, ACN) ~420-440 nm[1]
PL (λem, ACN) ~520-550 nm (Green-Yellow Emission)[1]

Characterization of Synthesized Materials

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for confirming the molecular structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals will verify the successful formation of the desired C=C bonds and the integrity of the thiophene and any aryl moieties.

3.2 Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight of the products, providing definitive evidence of their elemental composition.

3.3 Photophysical Properties

  • UV-Visible (UV-Vis) Spectroscopy: The absorption spectra, typically measured in a dilute solution (e.g., THF, DCM, or acetonitrile), reveal the electronic transitions of the molecule. The wavelength of maximum absorption (λmax) provides information about the extent of π-conjugation.

  • Photoluminescence (PL) Spectroscopy: The emission spectra are crucial for OLED materials. By exciting the sample at its λmax, the emission wavelength (λem) and the fluorescence quantum yield (ΦF) can be determined, which indicate the color and efficiency of the light emission.[1]

Conclusion and Future Outlook

The protocols detailed in this application note provide reliable and versatile pathways for synthesizing a range of thiophene-based OLED materials from a single, readily available precursor. By employing McMurry, Wittig, and Knoevenagel reactions, researchers can create symmetrical, asymmetrical, and donor-acceptor architectures, allowing for systematic investigation of structure-property relationships. The characterization of these materials' photophysical and electrochemical properties will pave the way for their integration into high-performance OLED devices. Future work could involve further functionalization of these core structures, such as the introduction of bulky side groups to prevent aggregation-caused quenching or the incorporation of these small molecules into larger polymeric systems.

References

  • Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. Penn State Research Database.
  • McMurry reaction. Wikipedia. Available from: [Link]

  • A Thiophene-Based Dicyanovinyl as an Anion Chemosensor. MDPI. Available from: [Link]

  • Thiophene-based donor–acceptor co-oligomers by copper-catalyzed 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Dicyanovinyl Heterotetracenes: Synthesis, Solid-State Structures, and Photophysical Properties. Zhigang Shuai Group. Available from: [Link]

  • Mcmurry reaction. Slideshare. Available from: [Link]

  • Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet State. ChemRxiv. Available from: [Link]

  • Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Publishing. Available from: [Link]

  • Synthesis and Optoelectronic Properties of Thiophene Donor and Thiazole Acceptor Based Blue Fluorescent Conjugated Oligomers. ResearchGate. Available from: [Link]

  • Thiophene-S,S-dioxidized indophenine (IDTO) based donor–acceptor polymers for n-channel organic thin film transistors. RSC Publishing. Available from: [Link]

  • McMurry Coupling. Chem-Station Int. Ed. Available from: [Link]

  • A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. MDPI. Available from: [Link]

  • Synthesis and Characterization of Dicyanovinyl-Substituted Thienylpyrroles as New Nonlinear Optical Chromophores. ACS Publications. Available from: [Link]

  • Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Archives. Available from: [Link]

  • Synthesis of Heterocycles for OLED Applications. IRIS. Available from: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

  • Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications. Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]

  • (PDF) Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. ResearchGate. Available from: [Link]

  • Wittig & Wittig-Horner reactions. Organic Synthesis. Available from: [Link]

  • Knoevenagel condensation reactions catalysed by metal-organic frameworks. SpringerLink. Available from: [Link]

  • Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. ResearchGate. Available from: [Link]

  • The Wittig Reaction. Chemistry LibreTexts. Available from: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available from: [Link]

  • The Wittig Reaction. Organic Reactions. Available from: [Link]

  • Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. PubMed. Available from: [Link]

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Application

step-by-step laboratory synthesis of 3-thiophenecarboxaldehyde 4-ethyl- (9CI)

An Application Note for the Regioselective Synthesis of 4-Ethyl-3-thiophenecarboxaldehyde Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-ethyl-3-thiophenecarboxal...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Regioselective Synthesis of 4-Ethyl-3-thiophenecarboxaldehyde

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-ethyl-3-thiophenecarboxaldehyde, a valuable substituted thiophene intermediate for pharmaceutical and materials science research. Direct electrophilic formylation of 3-ethylthiophene is synthetically challenging due to poor regioselectivity, yielding primarily 2- and 5-substituted isomers. To overcome this, we present a robust and regiocontrolled four-step strategy commencing with the commercially available 3,4-dibromothiophene. The methodology relies on sequential, low-temperature lithium-halogen exchange reactions to selectively introduce the ethyl and formyl groups at the desired C4 and C3 positions, respectively. This guide details the reaction principles, experimental procedures, purification, and analytical characterization, designed for researchers in organic synthesis and drug development.

Synthetic Strategy: The Rationale for a Regiocontrolled Approach

The synthesis of specifically substituted aromatic heterocycles is a foundational task in medicinal chemistry and materials science. Thiophenes, in particular, are privileged scaffolds in numerous bioactive compounds.[1] The target molecule, 4-ethyl-3-thiophenecarboxaldehyde, requires precise installation of two different functional groups on adjacent carbons of the thiophene ring.

A seemingly straightforward approach would be the direct electrophilic formylation (e.g., Vilsmeier-Haack reaction) of 3-ethylthiophene. However, this method is fundamentally flawed for achieving the desired 3,4-substitution pattern. The ethyl group at the C3 position is an ortho-, para-director for electrophilic aromatic substitution. On the thiophene ring, this directs incoming electrophiles to the C2 and C5 positions, which are electronically activated by the sulfur atom and the alkyl group. Formylation at the sterically hindered and electronically less-favored C4 position would be a minor, if not negligible, byproduct.[2]

Therefore, a more robust strategy is required that exerts absolute control over the placement of each substituent. Our chosen method employs a sequential functionalization of 3,4-dibromothiophene. This strategy leverages the power of directed ortho-metalation, specifically low-temperature lithium-halogen exchange, to generate nucleophilic sites at precise locations on the thiophene ring.[3][4] By converting the inert C-Br bonds into highly reactive C-Li species one at a time, we can introduce distinct electrophiles—first an ethyl group, then a formyl group—with unambiguous regioselectivity.

Overall Reaction Scheme: The synthesis proceeds in two main stages from the common intermediate, 3-bromo-4-ethylthiophene.

  • Stage 1: Synthesis of 3-Bromo-4-ethylthiophene from 3,4-Dibromothiophene.

  • Stage 2: Formylation of 3-Bromo-4-ethylthiophene to yield the final product.

Materials and Equipment

Reagents
ReagentCAS No.Molecular WeightPuritySupplier
3,4-Dibromothiophene3141-26-2241.95 g/mol >97%Sigma-Aldrich
n-Butyllithium (n-BuLi)109-72-864.06 g/mol 2.5 M in hexanesSigma-Aldrich
Diethyl sulfate64-67-5154.19 g/mol >98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, >99.8%Sigma-Aldrich
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous, >99.9%Sigma-Aldrich
Diethyl ether60-29-774.12 g/mol Anhydrous, >99.7%Sigma-Aldrich
Saturated NH₄Cl (aq.)---In-house prep.
Saturated NaCl (aq., Brine)---In-house prep.
Anhydrous MgSO₄ / Na₂SO₄7487-88-9120.37 g/mol GranularSigma-Aldrich
Silica Gel63231-67-4-230-400 meshMerck
Hexanes110-54-3-HPLC GradeFisher Scientific
Ethyl Acetate141-78-688.11 g/mol HPLC GradeFisher Scientific
Equipment
  • Three-neck round-bottom flasks (flame-dried)

  • Schlenk line or inert gas (Argon/Nitrogen) manifold

  • Magnetic stirrer and hotplate

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Syringes and needles for reagent transfer

  • Glassware for aqueous workup (separatory funnel, beakers)

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical instruments: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Experimental Protocols

Critical Safety Note: Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water and air. Diethyl sulfate is a potent alkylating agent and is a suspected carcinogen. All manipulations must be performed by trained personnel under a strict inert atmosphere (Argon or Nitrogen) using appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).[4]

Protocol 1: Synthesis of 3-Bromo-4-ethylthiophene

This protocol details the regioselective mono-ethylation of 3,4-dibromothiophene.

  • Reaction Setup: Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: Through a septum, add 3,4-dibromothiophene (10.0 g, 41.3 mmol, 1.0 equiv.) to the flask, followed by 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (17.3 mL of 2.5 M solution in hexanes, 43.4 mmol, 1.05 equiv.) dropwise via syringe over 20 minutes. Ensure the internal temperature does not exceed -70 °C. A white precipitate may form. Stir the mixture at -78 °C for 1 hour.[5]

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add diethyl sulfate (6.1 mL, 7.2 g, 46.7 mmol, 1.13 equiv.) dropwise via syringe.

  • Warming and Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Cool the reaction flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue (a pale yellow oil) is purified by flash column chromatography on silica gel (eluting with 100% hexanes) to afford 3-bromo-4-ethylthiophene as a colorless oil.

Protocol 2: Synthesis of 4-Ethyl-3-thiophenecarboxaldehyde

This protocol details the formylation of the intermediate from Protocol 1.

  • Reaction Setup: In a flame-dried 250 mL three-neck flask under an argon atmosphere, dissolve 3-bromo-4-ethylthiophene (5.0 g, 24.4 mmol, 1.0 equiv.) in 80 mL of anhydrous diethyl ether.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (10.7 mL of 2.5 M solution in hexanes, 26.8 mmol, 1.1 equiv.) dropwise via syringe over 15 minutes, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: While maintaining the temperature at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (2.8 mL, 2.7 g, 36.6 mmol, 1.5 equiv.) dropwise via syringe.[6]

  • Warming and Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the flask in an ice bath and quench the reaction by the slow addition of 50 mL of 1 M HCl (aq.). Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (1 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and finally brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent using a rotary evaporator. Purify the crude product by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield 4-ethyl-3-thiophenecarboxaldehyde as a pale yellow oil.

Data Presentation

Reagent and Yield Summary
StepStarting MaterialReagent 1Reagent 2ProductExpected Yield
13,4-Dibromothiophenen-BuLi (1.05 eq)Diethyl sulfate (1.13 eq)3-Bromo-4-ethylthiophene70-80%
23-Bromo-4-ethylthiophenen-BuLi (1.1 eq)DMF (1.5 eq)4-Ethyl-3-thiophenecarboxaldehyde75-85%
Expected Characterization Data for 4-Ethyl-3-thiophenecarboxaldehyde
  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~10.2 ppm (s, 1H, -CHO)

    • δ ~7.8 ppm (d, 1H, Thiophene H-2)

    • δ ~7.2 ppm (d, 1H, Thiophene H-5)

    • δ ~2.8 ppm (q, 2H, -CH₂CH₃)

    • δ ~1.3 ppm (t, 3H, -CH₂CH₃) (Note: Chemical shifts are estimates based on analogous structures. Actual values may vary. Thiophene proton coupling constants (J) are expected to be in the range of 3-5 Hz.)[7][8]

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~185 ppm (C=O)

    • δ ~145-150 ppm (Thiophene C-4, C-ethyl)

    • δ ~140-145 ppm (Thiophene C-3, C-CHO)

    • δ ~130-135 ppm (Thiophene C-2)

    • δ ~125-130 ppm (Thiophene C-5)

    • δ ~22 ppm (-CH₂)

    • δ ~15 ppm (-CH₃)

  • FT-IR (neat, cm⁻¹):

    • ~2970, 2870 (C-H alkyl stretch)

    • ~2820, 2720 (C-H aldehyde stretch, Fermi doublet)

    • ~1675-1685 (C=O aldehyde stretch, strong)[9]

    • ~1500-1400 (C=C aromatic stretch)

  • Mass Spectrometry (EI):

    • M⁺ calculated for C₇H₈OS: 140.03 g/mol . Found: m/z = 140.

Workflow Visualization

Synthesis_Workflow cluster_0 Stage 1: Ethylation cluster_1 Stage 2: Formylation cluster_2 Analysis A 3,4-Dibromothiophene B 1. n-BuLi, Et₂O, -78 °C 2. Diethyl Sulfate A->B Step 1 C 3-Bromo-4-ethylthiophene B->C D 1. n-BuLi, Et₂O, -78 °C 2. DMF C->D Step 2 E 4-Ethyl-3-thiophenecarboxaldehyde D->E F Purification & Characterization (NMR, IR, MS) E->F

Caption: Regioselective synthesis of 4-ethyl-3-thiophenecarboxaldehyde.

References

  • Organic Syntheses. 3-BROMOTHIOPHENE. [Link]

  • Google Patents. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene.
  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • ResearchGate. The Efficient Synthesis of Dithieno[3,4-b:3,4-d]thiophene. [Link]

  • ACS Publications. Selectivity of Br/Li Exchange and Deprotonation of 4,4′-Dibromo-3,3′-bithiophene for Synthesis of Symmetrical and Unsymmetrical Dithienoheteroaromatic Rings. [Link]

  • ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

  • Organic Chemistry Portal. Formylation. [Link]

  • ResearchGate. Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. [Link]

  • YouTube. Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]

  • SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

  • ACS Publications. Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]

  • Google Patents.
  • YouTube. NMR Analysis - Determining a Structure with IR and NMR. [Link]

  • Mol-Instincts. Lithiation Reaction of 2,5-Dibromothiophene. 13C NMR Spectra of 3-Substituted Derivatives. [Link]

  • PubChem. 3-Thiophenecarboxaldehyde. [Link]

  • ACS Publications. Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. [Link]

  • CABI Digital Library. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • ResearchGate. Synthesis, characterization and biodistribution of novel amine thiophene 99mTc labeled complex. [Link]

  • Chemistry Stack Exchange. Determining structure using HNMR and IR. [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

Sources

Method

Application Note: Strategic Functionalization of 4-Ethylthiophene-3-carboxaldehyde in Drug Discovery

Executive Summary & Pharmacological Rationale In modern medicinal chemistry, the thiophene heterocycle is universally recognized as a premium bioisostere for phenyl and furan rings, offering enhanced metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the thiophene heterocycle is universally recognized as a premium bioisostere for phenyl and furan rings, offering enhanced metabolic stability and a distinct electron-rich profile. Specifically, 4-ethylthiophene-3-carboxaldehyde serves as a highly privileged building block. The ethyl substituent at the C4 position provides a localized, flexible lipophilic vector that is highly effective at occupying hydrophobic pockets within target proteins (such as kinase hinge regions or GPCR allosteric sites). Concurrently, the C3-carboxaldehyde moiety acts as a versatile electrophilic linchpin, enabling rapid, late-stage divergent functionalization.

This application note details three fundamental functionalization workflows—Reductive Amination, Knoevenagel Condensation, and the Sulfo-Biginelli Multicomponent Reaction—providing mechanistic insights and self-validating protocols designed to ensure high-fidelity synthesis in drug discovery pipelines.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

  • Reductive Amination (Kinase/GPCR Scaffolds): The conversion of the aldehyde to a secondary or tertiary amine is fundamental for modulating the pKa​ and solubility of drug candidates. The choice of reducing agent is paramount. Sodium borohydride ( NaBH4​ ) is overly aggressive and will rapidly reduce the starting aldehyde to 4-ethyl-3-(hydroxymethyl)thiophene before imine formation occurs. By utilizing sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in weakly acidic media (e.g., acetic acid), the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that only the highly electrophilic, protonated iminium intermediate is reduced, leaving the unreacted aldehyde intact.

  • Knoevenagel Condensation (Antimicrobial/Optical Agents): Reacting the aldehyde with active methylene compounds (e.g., malononitrile) generates highly conjugated dicyanovinyl systems[1]. Piperidine is the ideal organocatalyst because its conjugate acid pKa​ (~11.2) perfectly aligns with the pKa​ of active methylenes like malononitrile (~11.0). This enables an efficient equilibrium of enolate formation. The thermodynamic driving force is the elimination of water, which extends the conjugated π -system and is visibly trackable via a distinct bathochromic shift[1].

  • Sulfo-Biginelli Multicomponent Reaction (Neuroprotective Agents): Thiophene-3-carboxaldehydes can be utilized in acid-mediated 3-component syntheses to form 1,2,6-thiadiazine 1,1-dioxides, which have shown efficacy as Hsp70 chaperone agonists in Huntington's disease models[2]. Traditionally, this reaction suffers from the poor solubility of the sulfamide dimer intermediate. By transitioning the solvent system to a mixture containing hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA), reaction kinetics are dramatically improved. HFIP acts as a non-nucleophilic hydrogen bond donor, stabilizing transient ionic intermediates and fully solubilizing the dimer without participating in side reactions[2].

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, every protocol below is designed as a self-validating system , incorporating mandatory Quality Control (QC) checkpoints before proceeding to subsequent steps.

Protocol A: Mild Reductive Amination

Objective: Synthesis of 4-ethyl-3-(aminomethyl)thiophene derivatives.

  • Imine Formation: In a dry round-bottom flask, dissolve 4-ethylthiophene-3-carboxaldehyde (1.0 equiv) and the desired primary/secondary amine (1.1 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 equiv) to activate the carbonyl.

    • Validation Checkpoint 1: After 2 hours of stirring at room temperature, analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot ( Rf​ ~0.6) must be completely consumed.

  • Selective Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: Direct injection LC-MS must confirm the disappearance of the imine intermediate and the presence of the [M+H]+ peak corresponding to the product amine.

  • Isolation & Characterization: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane (3x), dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Validation Checkpoint 3: 1H -NMR ( CDCl3​ ) must show the complete disappearance of the aldehyde proton signal at ~9.8 ppm and the emergence of a new benzylic methylene singlet at ~3.8 ppm.

Protocol B: Knoevenagel Condensation

Objective: Synthesis of dicyanovinyl derivatives for antimicrobial screening[3].

  • Enolate Addition: Dissolve 4-ethylthiophene-3-carboxaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in absolute ethanol (0.5 M). Add piperidine (0.1 equiv) dropwise.

    • Validation Checkpoint 1: Upon addition of piperidine, the solution should immediately transition from pale yellow to deep red/orange, visually confirming the formation of the extended conjugated system[1].

  • Dehydration & Precipitation: Reflux the mixture for 3 hours. Cool the flask to 0 °C in an ice bath to induce crystallization.

    • Validation Checkpoint 2: A solid crystalline precipitate must form. If oiling occurs, triturate with cold diethyl ether.

  • Characterization: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Validation Checkpoint 3: FT-IR spectroscopy must reveal a strong, sharp C≡N stretch at ~2197 cm−1 and the complete absence of the aldehydic C=O stretch at ~1680 cm−1 [1].

Protocol C: Sulfo-Biginelli Condensation

Objective: Synthesis of 1,2,6-thiadiazine 1,1-dioxides[2].

  • Dimerization: Suspend sulfamide (1.0 equiv) in a 5:1 mixture of HFIP and TFA (0.5 M). Stir at room temperature for 3 hours.

    • Validation Checkpoint 1: The formation of the stable 8-membered dithiatetrazocane dimer can be confirmed by LC-MS prior to aldehyde addition[2].

  • Cyclocondensation: Add 4-ethylthiophene-3-carboxaldehyde (2.0 equiv) to the reaction mixture. Heat to 35–40 °C and stir for 4 hours.

    • Validation Checkpoint 2: LC-MS analysis of the crude mixture must show the [M+H]+ mass corresponding to the cyclized thiadiazine core.

  • Purification: Concentrate the mixture under reduced pressure to remove HFIP/TFA. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint 3: 13C -NMR must confirm the presence of the newly formed sp3 methine carbon bridging the thiophene and thiadiazine rings.

Quantitative Data Synthesis

Functionalization RouteKey Reagents & CatalystsSolvent & TempSelf-Validation MarkerTypical YieldPharmacological Application
Reductive Amination NaBH(OAc)3​ , AcOHDCE, 25 °C 1H -NMR: CH2​ at ~3.8 ppm75–90%GPCR / Kinase Inhibitors
Knoevenagel Condensation Malononitrile, PiperidineEtOH, 78 °CIR: C≡N at ~2197 cm−1 80–95%Antimicrobial Agents[3]
Sulfo-Biginelli Reaction Sulfamide, TFAHFIP, 35–40 °CLC-MS: Thiadiazine [M+H]+ 30–60%Hsp70 Agonists[2]

Functionalization Workflow Visualization

Workflow Core 4-Ethylthiophene-3-carboxaldehyde (Core Scaffold) QC1 QC: LC-MS / TLC (Aldehyde Consumption) Core->QC1 Path1 Reductive Amination (NaBH(OAc)3, DCE) QC1->Path1 + 1°/2° Amine Path2 Knoevenagel Condensation (Piperidine, EtOH) QC1->Path2 + Active Methylene Path3 Sulfo-Biginelli Reaction (TFA/HFIP, Sulfamide) QC1->Path3 + Ketone + Sulfamide Prod1 Alkyl/Aryl Amines QC: 1H-NMR (Methylene ~3.8 ppm) Path1->Prod1 Prod2 Dicyanovinyl Derivatives QC: IR (CN band ~2200 cm⁻¹) Path2->Prod2 Prod3 1,2,6-Thiadiazines QC: X-ray / NMR Path3->Prod3

Divergent functionalization workflows of 4-ethylthiophene-3-carboxaldehyde in drug discovery.

References

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters. URL:[Link]

  • Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application. MDPI. URL:[Link]

  • New Conjugated Systems Derived from Piperazine-2,5-dione. MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of 3-thiophenecarboxaldehyde 4-ethyl-

Introduction Welcome to the technical support guide for the synthesis of 4-ethyl-3-thiophenecarboxaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-ethyl-3-thiophenecarboxaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis can present challenges, particularly concerning reaction yield and regioselectivity. The presence of the ethyl group at the 4-position significantly influences the reactivity of the thiophene ring, making a well-controlled, regioselective strategy essential for success.

This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you navigate the complexities of this synthesis and consistently achieve high yields of the desired product. We will explore the underlying chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 4-ethyl-3-thiophenecarboxaldehyde?

A1: The most common and practical methods include:

  • Two-Step Synthesis from Acyclic Precursors: This is often the most reliable method for achieving high regioselectivity. It involves the condensation of an α-mercaptoaldehyde equivalent (like 1,4-dithiane-2,5-diol) with 2-ethylacrolein to form an intermediate, which is then oxidized to the aromatic thiophene.[1][2]

  • Vilsmeier-Haack Formylation: This classic method introduces a formyl group onto an electron-rich aromatic ring using a reagent prepared from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3][4][5] However, controlling the position of formylation on a substituted thiophene can be challenging.

  • Lithiation and Formylation: This involves deprotonating the thiophene ring at a specific position using a strong organolithium base, followed by quenching the resulting anion with a formylating agent like DMF.[6] Its success hinges on the ability to achieve selective deprotonation at the C-3 position.

Q2: Why is regioselectivity a critical challenge in this specific synthesis?

A2: The thiophene ring has multiple positions that can be functionalized. The ethyl group at the 4-position is a weak electron-donating group, which activates the adjacent C-3 and C-5 positions for electrophilic substitution. In reactions like the Vilsmeier-Haack formylation, this can lead to a mixture of 4-ethyl-3-thiophenecarboxaldehyde and 4-ethyl-2-thiophenecarboxaldehyde, which can be difficult to separate. Therefore, choosing a synthetic route with inherent regiocontrol is paramount.

Q3: What are the most critical safety precautions for these synthetic methods?

A3: Safety is non-negotiable. Key hazards include:

  • Phosphorus oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, POCl₃ is highly corrosive and reacts violently with water. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[3]

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and react aggressively with moisture and air.[6] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using syringe and cannula techniques.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the quenching steps of both Vilsmeier-Haack and lithiation reactions are highly exothermic.[3] Reagents must be added slowly, with efficient cooling and stirring to maintain temperature control and prevent runaway reactions.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction.[3] To do this, carefully take a small aliquot from the reaction mixture, quench it (e.g., with a few drops of water or saturated sodium bicarbonate solution), extract with a small amount of an appropriate organic solvent (like ethyl acetate or dichloromethane), and spot it on a TLC plate. Co-spotting with your starting material will allow you to visualize the consumption of the reactant and the formation of the product.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues encountered during the synthesis of 4-ethyl-3-thiophenecarboxaldehyde, providing causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has stalled or resulted in a very low yield. What are the likely causes and how can I fix this?

Answer: This is a frequent problem that can often be traced back to reagent quality or reaction conditions. A systematic diagnosis is key.

  • Potential Cause 1: Inactive or Decomposed Reagents

    • Symptoms: The starting material is largely unconsumed after the expected reaction time, as observed by TLC.

    • Scientific Rationale: The core reagents in these syntheses are highly reactive and sensitive. The Vilsmeier reagent (chloroiminium salt) is readily hydrolyzed by moisture.[3] Organolithium reagents are deactivated by water, oxygen, and acidic protons.

    • Solutions:

      • Ensure Anhydrous Conditions: Flame-dry all glassware before use and cool it under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, which can be obtained from a solvent purification system or by distillation over an appropriate drying agent.[6]

      • Use High-Purity Reagents: Use freshly opened bottles of reagents or distill/purify them immediately before use. For the Vilsmeier-Haack reaction, consider preparing the reagent in situ at low temperatures (0-5 °C) just before adding the substrate.[3]

      • Verify Organolithium Concentration: The concentration of commercial organolithium solutions can decrease over time. It is best practice to titrate the solution before use to determine its exact molarity.

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Symptoms: The reaction is sluggish, or conversely, a complex mixture of byproducts is formed.

    • Scientific Rationale: Each step of the synthesis has an optimal temperature window. For example, the formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition.[3] Lithiation reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control of deprotonation.

    • Solutions:

      • Maintain Strict Temperature Control: Use an appropriate cooling bath (ice-water for 0 °C, dry ice/acetone for -78 °C) and monitor the internal reaction temperature with a thermometer.

      • Slow Reagent Addition: Add reagents dropwise using a syringe pump or a dropping funnel to control the rate of reaction and prevent exothermic spikes.

  • Potential Cause 3: Ineffective Work-up and Hydrolysis

    • Symptoms: The yield is low despite TLC indicating good product formation in the reaction mixture.

    • Scientific Rationale: The initial product of the Vilsmeier-Haack reaction is a stable iminium salt intermediate. This salt must be fully hydrolyzed to liberate the final aldehyde product. This hydrolysis is typically achieved by quenching the reaction mixture in ice water.[4][6]

    • Solutions:

      • Proper Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water. This dissipates heat and facilitates hydrolysis.[3]

      • Ensure Complete Hydrolysis: After the initial quench, allow the mixture to stir until all the ice has melted. You can gently warm it to room temperature to ensure the hydrolysis is complete before proceeding with extraction.

Issue 2: Poor Regioselectivity and Isomer Formation

Question: I've isolated my product, but NMR analysis shows it's a mixture of isomers. How can I improve the regioselectivity?

Answer: This is the most significant challenge for this specific target molecule when using classical electrophilic substitution methods.

  • Potential Cause: Weak Directing Effect of the 4-Ethyl Group

    • Symptoms: Formation of both 4-ethyl-3-carboxaldehyde and 4-ethyl-2-carboxaldehyde.

    • Scientific Rationale: In a Vilsmeier-Haack reaction, the electrophile will attack the most electron-rich, sterically accessible position. The 4-ethyl group activates both the 3- and 5-positions (which is equivalent to the 2-position due to symmetry). This leads to competitive formylation and a mixture of products.

    • Solutions:

      • Modify Reaction Conditions (Vilsmeier-Haack): While challenging, sometimes lowering the reaction temperature can favor the kinetically controlled product. However, this is often insufficient for clean conversion.

      • Switch to a Regiocontrolled Method: The most effective solution is to abandon the Vilsmeier-Haack approach on 3-ethylthiophene and adopt a strategy where the regiochemistry is unambiguously defined. The Two-Step Synthesis from Acyclic Precursors is the authoritative recommendation for this target.[1][2][7] This method constructs the ring in a way that forces the aldehyde and ethyl groups into the desired 3,4-relationship.

Issue 3: Product Impurity and Degradation

Question: My final product is dark-colored and impure, even after initial purification. What's causing this and how can I prevent it?

Answer: Aldehydes can be sensitive, and reaction conditions or storage can lead to impurities.

  • Potential Cause 1: Chlorination Side Reactions

    • Symptoms: Mass spectrometry or elemental analysis indicates the presence of chlorine in the product.

    • Scientific Rationale: Under drastic Vilsmeier-Haack conditions, such as elevated temperatures, the reagent can act as a chlorinating agent, leading to unwanted chlorinated byproducts.[6][8]

    • Solution: Maintain careful temperature control throughout the reaction. Avoid heating the reaction mixture excessively unless required for less reactive substrates, and even then, do so cautiously.

  • Potential Cause 2: Air Oxidation

    • Symptoms: The purified aldehyde, which may initially be a pale liquid, darkens over time upon standing.

    • Scientific Rationale: Aldehydes are susceptible to air oxidation, which converts them into the corresponding carboxylic acids and other colored degradation products.[4]

    • Solution: Store the purified 4-ethyl-3-thiophenecarboxaldehyde under an inert atmosphere (Nitrogen or Argon) in a refrigerator (2-8°C) to minimize oxidation and prolong its shelf life.[9][10]

Comparative Summary of Synthetic Methods

MethodTypical YieldRegioselectivityAdvantagesDisadvantages
Two-Step Acyclic Precursor Route Good to ExcellentExcellentUnambiguous regiocontrol; uses inexpensive starting materials.[1]Two-step process; may require specific precursors.
Vilsmeier-Haack Formylation Moderate to GoodPoor to ModerateWell-established, one-pot formylation method.[4]Prone to isomer formation with 3,4-disubstitution pattern; uses hazardous POCl₃.
Lithiation & Formylation VariablePotentially GoodCan be highly regioselective if directed lithiation is possible.Requires cryogenic temperatures (-78 °C); uses pyrophoric reagents; regioselectivity can be difficult to control.

Recommended Experimental Protocol

Based on its superior regioselectivity and reliability, the following two-step protocol, adapted from the synthesis of the parent 3-thiophenecarboxaldehyde, is recommended for preparing 4-ethyl-3-thiophenecarboxaldehyde.[1][2][7]

Step 1: Synthesis of 4-Ethyl-2,5-dihydrothiophene-3-carboxaldehyde
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, suspend 1,4-dithiane-2,5-diol (1.0 eq) in water.

  • Reagent Addition: Over a period of 30 minutes, add 2-ethylacrolein (2.3 eq) via the addition funnel, while maintaining an internal temperature of approximately 70 °C.

  • Reaction: Heat the reaction mixture at 70-80 °C for 1 hour.

  • Isolation: Once the reaction is complete (the solution may become clearer), cool the mixture. The product can be isolated by steam distillation or by extraction with an organic solvent (e.g., methyl tert-butyl ether, MTBE). The crude product is often a crystalline solid or oil and can be used in the next step after solvent removal.

Step 2: Oxidation to 4-Ethyl-3-thiophenecarboxaldehyde
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen), dissolve the crude 4-ethyl-2,5-dihydrothiophene-3-carboxaldehyde (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -35 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Oxidant Addition: Prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature is maintained between -35 °C and -30 °C.

  • Stirring: After the addition is complete, stir the reaction for an additional 30 minutes at this temperature.

  • Base Addition: Add triethylamine (TEA) (2.1 eq) dropwise, keeping the temperature below -20 °C. The addition of TEA will neutralize the HCl generated and facilitate the elimination reaction to form the aromatic ring.

  • Work-up: Transfer the resulting slurry to a flask containing hexanes to precipitate salts. Filter the mixture and wash the filtrate with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be purified by vacuum distillation to yield pure 4-ethyl-3-thiophenecarboxaldehyde.

Visual Workflow and Troubleshooting Diagrams

Workflow for Recommended Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation/Aromatization A 1,4-Dithiane-2,5-diol + 2-Ethylacrolein in Water B Heat to 70-80 °C A->B C Isolate Intermediate: 4-Ethyl-2,5-dihydro- thiophene-3-carboxaldehyde B->C D Dissolve Intermediate in DCM Cool to -35 °C C->D To next step E Add SO2Cl2 dropwise D->E F Add Triethylamine (TEA) E->F G Work-up & Purification F->G H Final Product: 4-Ethyl-3-thiophenecarboxaldehyde G->H G Start Low or No Yield Observed CheckTLC Analyze TLC Plate Start->CheckTLC NoReaction Starting Material Unconsumed CheckTLC->NoReaction No Product Spot ComplexMixture Complex Mixture/ Byproducts Formed CheckTLC->ComplexMixture Multiple Spots/ Streaking Sol1 Verify Reagent Activity & Ensure Anhydrous Conditions NoReaction->Sol1 Sol2 Check & Optimize Reaction Temperature NoReaction->Sol2 ComplexMixture->Sol2 Sol3 Review Work-up Procedure (e.g., Hydrolysis Step) ComplexMixture->Sol3

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Stuk, T. L., & Huckabee, B. K. (2001). A SHORT, PRACTICAL SYNTHESIS OF 3-THIOPHENECARBOXALDEHYDE. Synthetic Communications, 31(10), 1527–1530. [Link]

  • Taylor & Francis Online. (2010). A SHORT, PRACTICAL SYNTHESIS OF 3-THIOPHENECARBOXALDEHYDE. [Link]

  • ResearchGate. (2026). ChemInform Abstract: A Short, Practical Synthesis of 3-Thiophenecarboxaldehyde. [Link]

  • ResearchGate. (2025). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. [Link]

  • Chem-Impex. 3-Thiophenecarboxaldehyde Product Page. [Link]

  • Journal of the Chemical Society C. (1969). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Google Patents. (2001). Method for producing thiophene-3-carboxaldehyde.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Ethyl-3-Thiophenecarboxaldehyde Reactions

Introduction Working with 4-ethyl-3-thiophenecarboxaldehyde presents a unique set of synthetic challenges. As a highly functionalized heterocyclic building block, it suffers from a dual-handicap during nucleophilic addit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Working with 4-ethyl-3-thiophenecarboxaldehyde presents a unique set of synthetic challenges. As a highly functionalized heterocyclic building block, it suffers from a dual-handicap during nucleophilic addition reactions:

  • Steric Hindrance: The ethyl group at the C4 position creates a significant steric shield around the adjacent C3-formyl group, physically blocking bulky nucleophiles.

  • Electronic Deactivation: The electron-rich thiophene ring donates electron density to the carbonyl carbon via resonance. This reduces the electrophilicity of the aldehyde, making it far less reactive than standard benzaldehydes.

This guide provides field-proven troubleshooting strategies, FAQs, and validated protocols to resolve low conversion rates in three critical transformations: Reductive Amination, Wittig Olefination, and Knoevenagel Condensation.

Section 1: Reductive Amination

FAQ & Troubleshooting

Q: Why am I recovering mostly unreacted starting material and the corresponding alcohol instead of my target secondary amine? A: This is a classic symptom of premature reduction[1]. Because the bulky C4-ethyl group sterically hinders the nucleophilic attack of the amine, the formation of the intermediate imine (or iminium ion) is exceptionally slow[2]. If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is present in the mixture from the start, it will rapidly reduce the unreacted aldehyde directly to 4-ethyl-3-thiophenemethanol before the imine has a chance to form.

Q: How can I force the imine to form despite the steric bulk? A: You must decouple the imine formation from the reduction step. Use a Lewis acid dehydrating agent, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), to activate the carbonyl and scavenge the water produced during condensation. Allow the imine to pre-form completely before introducing a mild, selective reducing agent like sodium cyanoborohydride (NaBH₃CN)[3].

Experimental Protocol: Two-Step Reductive Amination
  • Imine Formation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 4-ethyl-3-thiophenecarboxaldehyde (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature. Stir the mixture for 4–6 hours. Self-Validation: The solution will typically turn cloudy as TiO₂ precipitates, indicating successful water scavenging.

  • Reduction: Cool the reaction to 0 °C. Add a solution of NaBH₃CN (1.5 equiv) in anhydrous methanol dropwise.

  • Completion: Warm to room temperature and stir for an additional 2 hours. Quench with 1M NaOH to precipitate titanium salts, filter through Celite, and extract the aqueous layer with ethyl acetate.

Reductive_Amination_Mechanism A 4-Ethyl-3-thiophenecarboxaldehyde B Carbinolamine Intermediate A->B + Primary Amine (Acid Catalyst) E Side Product: Alcohol (Premature Reduction) A->E Strong Reductant (e.g., NaBH4) C Imine / Iminium Ion (Bottleneck: Steric Hindrance) B->C Dehydration (-H2O) D Target Amine Product C->D Reduction (NaBH3CN)

Mechanistic pathway of reductive amination highlighting the steric bottleneck and side reactions.

Section 2: Wittig Olefination

FAQ & Troubleshooting

Q: My Wittig reaction with 4-ethyl-3-thiophenecarboxaldehyde stalls at 20-30% conversion. What is causing this? A: The reactivity of the aldehyde directly impacts the reaction conditions and yields. The electron-donating nature of the thiophene ring significantly reduces the electrophilicity of the C3-carbonyl. When combined with a stabilized ylide (which is inherently less reactive), the activation energy for the initial [2+2] cycloaddition to form the oxaphosphetane intermediate is simply too high.

Q: How do I overcome this electronic deactivation? A: You must use a highly reactive, non-stabilized ylide generated with a strong base[4]. Using n-butyllithium (n-BuLi) to deprotonate methyltriphenylphosphonium bromide ensures complete ylide formation. Furthermore, performing the reaction at a slightly elevated temperature (room temperature to 40 °C) after initial ylide addition provides the necessary thermal energy to overcome the activation barrier.

Experimental Protocol: Olefination via Non-Stabilized Ylide
  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF under argon. Cool to 0 °C.

  • Deprotonation: Slowly add n-BuLi (1.45 equiv, 2.5 M in hexanes) dropwise. Self-Validation: The suspension will transition into a brilliant, homogeneous yellow/orange solution, confirming the formation of the reactive ylide. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve 4-ethyl-3-thiophenecarboxaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. If TLC indicates stalled conversion after 2 hours, gently heat the mixture to 40 °C for an additional 2 hours. Quench with saturated aqueous NH₄Cl.

Wittig_Troubleshooting Start Low Conversion in Wittig Reaction Q1 Is the ylide fully formed? (Check for distinct color change) Start->Q1 Sol1 Use stronger base (n-BuLi) Ensure strictly anhydrous conditions Q1->Sol1 No Q2 Is the aldehyde unreactive due to electronic deactivation? Q1->Q2 Yes Sol1->Q1 Sol2 Increase temperature to reflux or switch to HWE reaction Q2->Sol2 Yes Success Alkene Product Formed Q2->Success No Sol2->Success

Decision tree for troubleshooting low conversion rates in Wittig olefination reactions.

Section 3: Knoevenagel Condensation

FAQ & Troubleshooting

Q: Standard base-catalyzed Knoevenagel condensations (e.g., piperidine in ethanol) yield very little product with this substrate. Why? A: The Knoevenagel condensation relies heavily on the electrophilicity of the aldehyde. The combination of the deactivated thiophene carbonyl and the steric bulk of the 4-ethyl group creates a high activation energy barrier for the nucleophilic attack of the active methylene carbanion.

Q: What is the most reliable method to drive this condensation to completion? A: Transitioning from conventional conductive heating to microwave-assisted synthesis is highly effective for deactivated thiophenecarboxaldehydes[5]. Microwave irradiation provides rapid, localized superheating that easily overcomes the activation barrier. Using a catalyst like beta-alanine under solvent-free conditions or in a minimal amount of ethanol drastically improves conversion rates.

Experimental Protocol: Microwave-Assisted Condensation
  • Preparation: In a microwave-safe vessel, combine 4-ethyl-3-thiophenecarboxaldehyde (1.0 equiv), the active methylene compound (e.g., malononitrile or nitromethane, 1.2 equiv), and beta-alanine (0.1 equiv) as the catalyst.

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 100 °C for 15–20 minutes. Self-Validation: The reaction mixture will typically solidify or become highly viscous as the conjugated product forms.

  • Isolation: Cool the vessel to room temperature. Triturate the crude mixture with cold ethanol, filter the precipitate, and recrystallize to obtain the pure α,β-unsaturated compound.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the transformations discussed above, allowing researchers to rapidly compare methodologies.

Reaction TypePrimary Substrate ChallengeRecommended Reagents / CatalystsExpected Yield RangeKey Optimization Parameter
Reductive Amination Steric hindrance at C3; Premature reductionTi(OiPr)₄, NaBH₃CN or NaBH(OAc)₃65% - 85%Pre-form imine for 4-6h before adding reductant
Wittig Olefination Electronic deactivation of carbonyln-BuLi, Methyltriphenylphosphonium bromide50% - 75%Strict anhydrous conditions; strong base
Knoevenagel Condensation High activation barrierBeta-alanine or Piperidine/AcOH, Microwave70% - 90%Microwave irradiation (100-120 °C)

References

  • A Comparative Guide to the Reactivity of 3-(Thiophen-2-yl)propanal and 3-Thiophenecarboxaldehyde. Benchchem.

  • [5] Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. Scientific.Net. 5

  • [4] Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. PMC (National Institutes of Health). 4

  • [1] Technical Support Center: Reductive Amination for Secondary Amine Synthesis. Benchchem. 1

  • [2] Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. 2

  • [3] Au/TiO2 catalyzed reductive amination of aldehydes and ketones using formic acid as reductant. RSC Publishing. 3

Sources

Troubleshooting

Technical Support Center: Optimal Solvent Selection for Reactions Involving 3-Thiophenecarboxaldehyde

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent for reactions involving...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent for reactions involving 3-thiophenecarboxaldehyde and its derivatives. Here, we move beyond simple solvent property tables to address the nuanced interplay between the solvent, substrate, and reagents, helping you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-thiophenecarboxaldehyde I should consider when selecting a solvent?

A1: Understanding the substrate is the first step. 3-Thiophenecarboxaldehyde has several features that dictate its behavior in solution:

  • Polarity: The molecule possesses a polar carbonyl group (C=O) and a less polar, but polarizable, thiophene ring. This dual nature means its solubility can be complex. It is slightly soluble in water but readily soluble in many common organic solvents.[1][2]

  • Reactivity of the Aldehyde: The aldehyde group is electrophilic and is the primary site for nucleophilic attack.[3][4] Solvents that can stabilize charged intermediates or transition states will significantly influence reaction rates.

  • Thiophene Ring Stability: The thiophene ring is an electron-rich aromatic system. While generally stable, it can be susceptible to strong oxidizing agents or certain electrophilic conditions.[5] Your solvent choice should not promote degradation of the ring. The compound is generally stable at room temperature under normal storage conditions but is incompatible with strong bases and strong oxidizing/reducing agents.[1]

  • Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor. In protic solvents (like ethanol or water), this interaction can influence the aldehyde's reactivity by polarizing the C=O bond.

Q2: How does solvent polarity (protic vs. aprotic) impact my reaction?

A2: This is one of the most critical decisions. The choice between a protic and aprotic solvent can dramatically alter the course of your reaction.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF, Acetone): These solvents possess dipoles that can stabilize charged intermediates, which often form during nucleophilic additions to the aldehyde.[6] For many reactions, like the Knoevenagel condensation, polar aprotic solvents can lead to significantly faster reaction rates and higher yields compared to nonpolar or protic options.[7] They are generally the best starting point for reactions involving strong, non-protic bases or nucleophiles (e.g., Grignard reagents, ylides).

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons (O-H) and can engage in hydrogen bonding.

    • Advantages: They can be excellent for reactions where proton transfer is part of the mechanism, such as certain condensation reactions.[6] They are also often cheaper, less toxic, and considered "greener."[8][9] For example, some Knoevenagel condensations proceed efficiently in water or ethanol.[6][10]

    • Disadvantages: They will quench highly reactive nucleophiles like Grignard reagents and organolithiums.[11][12] They can also slow down some reactions by strongly solvating the nucleophile, making it less available to attack the aldehyde.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are primarily used when reactants are nonpolar. They generally do not effectively stabilize charged intermediates and can lead to slower reaction rates for polar reactions.[7] However, in some cases, like certain Wittig reactions, they are used to influence stereoselectivity.[13]

Q3: Are there recommended "green" solvent alternatives for reactions with 3-thiophenecarboxaldehyde?

A3: Yes, the field of green chemistry offers several promising alternatives to traditional volatile organic compounds (VOCs).

  • Water: For certain reactions like specific Knoevenagel condensations or oxidations, water can be an excellent solvent, often simplifying product isolation as the organic product precipitates out.[8][9][10]

  • Ethanol: Derived from biomass, ethanol is a versatile polar protic solvent that can often replace methanol.

  • Ionic Liquids (ILs): These salts with low melting points are gaining traction as reusable solvents that can also act as catalysts.[14] They have been successfully used for Knoevenagel condensations involving aromatic aldehydes.[10]

  • Deep Eutectic Solvents (DES): These are mixtures of solids (e.g., choline chloride and urea) that form a liquid at a certain ratio. They are biodegradable, low-cost, and have been used for reactions like Friedel-Crafts acylations.[14]

  • Bio-based Solvents: Solvents like Cyrene (derived from cellulose) and 2-Methyltetrahydrofuran (2-MeTHF) are being explored as greener replacements for DMF and THF, respectively.[15]

Troubleshooting Guides & Experimental Protocols

Problem: My reaction yield is low or the reaction is very slow.

This is a common issue often directly linked to solvent choice. A systematic approach to solvent screening is the most effective troubleshooting strategy.

Workflow for Systematic Solvent Screening

Solvent_Screening_Workflow Start Start: Low Yield / Slow Rate Solubility Step 1: Confirm Solubility Are all reactants soluble at the reaction temp? Start->Solubility Insoluble Outcome: Insoluble Try a solvent with better solubilizing power (e.g., Toluene, THF, or DMF for nonpolar/polar compounds respectively). Solubility->Insoluble No Soluble Outcome: Soluble Proceed to screen solvent polarity. Solubility->Soluble Yes Screen_Aprotic Step 2: Test Polar Aprotic Solvents Run small-scale tests in MeCN, THF, and DMF. Soluble->Screen_Aprotic Aprotic_Result Analyze Results: Does yield/rate improve? Screen_Aprotic->Aprotic_Result Aprotic_Success Success! Polar aprotic solvent stabilizes a charged intermediate. Optimize temperature and concentration. Aprotic_Result->Aprotic_Success Yes Aprotic_Fail No Improvement Proceed to next solvent class. Aprotic_Result->Aprotic_Fail No Screen_Protic Step 3: Test Polar Protic Solvents Run small-scale tests in EtOH or IPA (if compatible with reagents). Aprotic_Fail->Screen_Protic Protic_Result Analyze Results: Does yield/rate improve? Screen_Protic->Protic_Result Protic_Success Success! Proton transfer or H-bonding is beneficial. Optimize catalyst and conditions. Protic_Result->Protic_Success Yes Protic_Fail No Improvement Consider other factors (catalyst, temp, concentration). Protic_Result->Protic_Fail No

Caption: A systematic workflow for troubleshooting low yield by screening solvent classes.

Causality: The logic behind this workflow is to test the hypothesis of whether a charged intermediate or transition state is key to your reaction mechanism.

  • Solubility First: A reaction cannot proceed efficiently in a heterogeneous mixture (unless designed as such). This is the first and most basic check.

  • Polar Aprotic Screen: This class of solvents is often ideal for nucleophilic additions.[4] An improvement in rate/yield here strongly suggests that stabilizing a charged species (like an enolate in a Knoevenagel condensation or a betaine intermediate in a Wittig reaction) is accelerating the reaction.[6][16]

  • Polar Protic Screen: If aprotic solvents don't help, and your reagents can tolerate it (i.e., no Grignard reagents), a protic solvent might facilitate the reaction. This could be by activating the aldehyde via hydrogen bonding or participating in a proton transfer step, such as the dehydration in a Knoevenagel condensation.[6]

Problem: I am observing significant side-product formation.

Solvent choice can dramatically influence reaction selectivity by favoring one reaction pathway over another.

Scenario 1: Wittig Reaction - Controlling E/Z Selectivity

The Wittig reaction is a powerful tool for creating alkenes from aldehydes.[17] The stereochemical outcome often depends on the stability of the ylide and the solvent.

  • Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium salts): These react rapidly and often irreversibly.

    • To favor the (Z)-alkene: Use non-polar, aprotic solvents (e.g., THF, Diethyl Ether) that do not stabilize the betaine intermediate, favoring rapid collapse to the oxaphosphetane and then the kinetic (Z)-product.[16][17] The absence of lithium salts is also crucial.[16]

  • Stabilized Ylides (e.g., containing ester or ketone groups): These react more slowly and reversibly.

    • To favor the (E)-alkene: Use polar solvents (protic or aprotic) that can help equilibrate the intermediates to the more thermodynamically stable trans product.[17]

Scenario 2: Grignard Reaction - Minimizing Side Products

The addition of a Grignard reagent (R-MgX) to 3-thiophenecarboxaldehyde should yield a secondary alcohol.[18][19]

  • Required Solvent: Anhydrous polar aprotic ethers, such as diethyl ether or tetrahydrofuran (THF) , are mandatory.[11][19] These solvents are critical because they solvate the magnesium atom, breaking up the dimeric Grignard aggregates and increasing the nucleophilicity of the R-group.

  • Common Side Products & Solvent-Related Causes:

    • Quenched Reagent (Starting material recovered): This happens if the solvent is not perfectly anhydrous. Grignard reagents are powerful bases and will be instantly quenched by water or other protic sources (like ethanol).[12]

    • Wurtz Coupling: This can occur if the Grignard reagent reacts with unreacted alkyl/aryl halide. This is less of a solvent issue and more related to reaction conditions (e.g., adding the halide too quickly).[11]

Problem: I'm having difficulty with product isolation and purification.

A successful reaction is only useful if the product can be isolated efficiently. The ideal solvent should not only facilitate the reaction but also the work-up.

  • High-Boiling Point Solvents (DMF, DMSO): While often excellent for reaction rates, they are notoriously difficult to remove. If using DMF or DMSO, try to precipitate your product by adding a non-solvent (like cold water) during work-up.[6] Subsequent washes with brine can help pull the residual high-boiling solvent into the aqueous layer during extraction.

  • Water-Miscible Solvents (THF, Acetone, Acetonitrile): These can complicate aqueous extractions as they will partition into the aqueous layer. The bulk of the solvent should be removed by rotary evaporation before performing an aqueous work-up.

  • Low-Boiling Point Solvents (DCM, Diethyl Ether): These are ideal for easy removal post-reaction but may require running the reaction under reflux (with a condenser) to maintain a sufficient reaction temperature.

Data Summary & Protocols

Table 1: Solvent Selection Guide for Common Reactions
Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale & Key Considerations
Knoevenagel Condensation Polar Aprotic / Polar ProticAcetonitrile, DMF, Ethanol, WaterPolar solvents stabilize the enolate intermediate, accelerating the reaction.[6][7] Water or EtOH can be effective "green" options and simplify workup.[10]
Wittig Olefination Aprotic (Polar or Nonpolar)THF, Toluene, DMFFor non-stabilized ylides, use THF for (Z)-selectivity. For stabilized ylides, polar solvents can favor the (E)-product.[17]
Grignard Addition Polar Aprotic (Ether)Anhydrous Diethyl Ether, THFEssential for solvating the Mg center and enabling nucleophilic attack. Must be strictly anhydrous.[11][12]
Oxidation (to Carboxylic Acid) Polar Aprotic / AqueousAcetonitrile, Water/Ethanol MixAcetonitrile has been shown to be effective for H₂O₂ oxidations.[20] Aqueous systems with oxidants like Oxone are a green alternative.[9]
Reduction (to Alcohol) Polar ProticMethanol, EthanolNaBH₄ reductions are typically performed in alcoholic solvents, which protonate the resulting alkoxide intermediate.
Experimental Protocol: Knoevenagel Condensation

This protocol describes the condensation of 3-thiophenecarboxaldehyde with malononitrile, a reaction where solvent choice significantly impacts efficiency.

Objective: To synthesize (3-thienylmethylene)malononitrile.

Materials:

  • 3-Thiophenecarboxaldehyde (1 mmol, 112.15 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • Catalyst: Piperidine (10 mol%, ~8.5 mg)

  • Solvent (3-5 mL) - Variable to be tested

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-thiophenecarboxaldehyde and malononitrile.

  • Add the chosen solvent (e.g., 3 mL of ethanol or acetonitrile). Stir until all solids are dissolved.

  • Add the catalyst (piperidine) dropwise to the solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Observation: In a polar aprotic solvent like acetonitrile, the reaction is often complete in under 30 minutes.[7][21] In a protic solvent like ethanol, the reaction is also efficient, while in a nonpolar solvent like toluene, it may be significantly slower.[7]

  • Work-up: Upon completion, cool the mixture in an ice bath. If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualization of Solvent Effects on Reaction Intermediates

Solvent_Effect cluster_nonpolar Nonpolar Solvent (e.g., Toluene) cluster_polar Polar Aprotic Solvent (e.g., DMF) Reactants_NP Reactants TS1_NP Reactants_NP->TS1_NP ΔG‡ (high) Intermediate_NP [R-CHO---Nu]⁻ (Charged Intermediate) HIGH ENERGY TS1_NP->Intermediate_NP TS2_NP Intermediate_NP->TS2_NP Products_NP Products TS2_NP->Products_NP Reactants_P Reactants TS1_P Reactants_P->TS1_P ΔG‡ (low) Intermediate_P [R-CHO---Nu]⁻ (Stabilized Intermediate) LOWER ENERGY TS1_P->Intermediate_P TS2_P Intermediate_P->TS2_P Products_P Products TS2_P->Products_P Y_axis Free Energy (G) X_axis Reaction Coordinate

Caption: A polar solvent lowers the activation energy (ΔG‡) by stabilizing the charged intermediate.

References
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Green Solvents in Organic Synthesis. (2024, January 9). IntechOpen. Retrieved from [Link]

  • Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge. (2026, March 1). Teknoscienze. Retrieved from [Link]

  • Bio-based Green Solvents in Organic Synthesis. An Updated Review. (2025, July 1). Thieme. Retrieved from [Link]

  • Effect of the solvent on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (2006, November 11). MDPI. Retrieved from [Link]

  • Oxidation of Aromatic Aldehydes Using Oxone. (2007, May 1). Journal of Chemical Education. Retrieved from [Link]

  • Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. (2020, December 9). Scientific Reports. Retrieved from [Link]

  • Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012, March 29). SciELO. Retrieved from [Link]

  • Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. (2020, December 9). PMC. Retrieved from [Link]

  • 3-thiophene carboxaldehyde. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Photophysical properties and fluorosolvatochromism of D–p–A thiophene based derivatives. (2020, December 9). RSC Publishing. Retrieved from [Link]

  • Fluorescent Thiophene‐Based Materials and Their Outlook for Emissive Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • 3-Thiophenecarboxaldehyde.pdf. (n.d.). Cheméo. Retrieved from [Link]

  • 3-Thiophenecarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis. (2020, April 14). ACS Publications. Retrieved from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. (n.d.). Chemguide. Retrieved from [Link]

  • Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 3-Thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Optimization of reaction conditions for the solvent‐free Wittig... (n.d.). ResearchGate. Retrieved from [Link]

  • Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Part I: The Development of the Catalytic Wittig Reaction. (2013, November 4). PubMed. Retrieved from [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2025, November 11). Beilstein Journals. Retrieved from [Link]

  • Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024, July 11). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

Sources

Optimization

minimizing regioisomer side products in 4-ethyl-3-thiophenecarboxaldehyde synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter persistent regioisomer contamination when synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter persistent regioisomer contamination when synthesizing 3,4-disubstituted thiophenes.

The synthesis of 4-ethyl-3-thiophenecarboxaldehyde is notoriously challenging because it requires functionalizing the less reactive β-positions (C3/C4) of the thiophene ring. Attempting to force this through direct electrophilic aromatic substitution inevitably leads to complex mixtures. This guide provides the mechanistic causality, troubleshooting FAQs, and field-proven protocols required to bypass these natural electronic biases and achieve high regiopurity.

Mechanistic Context: Why Regioisomers Form

The thiophene ring inherently favors electrophilic attack at the α-positions (C2 and C5). This is due to the superior resonance stabilization of the Wheland intermediate when the charge is delocalized over the adjacent sulfur atom[1]. Consequently, direct Vilsmeier-Haack formylation of 3-ethylthiophene yields predominantly an inseparable mixture of α-formylated regioisomers[2].

To synthesize the 3,4-isomer specifically, we must abandon direct formylation and utilize a directed halogen-metal exchange starting from 3,4-dibromothiophene[3][4]. However, this route is highly sensitive to thermal parameters. If kinetic control is lost, the system defaults to thermodynamic control, triggering α-deprotonation or a base-catalyzed "halogen dance" rearrangement[5][6].

Pathway SM1 3-Ethylthiophene (Direct Route) VH Vilsmeier-Haack (POCl3, DMF) SM1->VH SM2 3,4-Dibromothiophene (Directed Route) Lith1 1. n-BuLi (-78°C) 2. EtI SM2->Lith1 Kinetic Control Regio1 2-Formyl-3-ethylthiophene (Major Side Product) VH->Regio1 α-attack (C2) Regio2 5-Formyl-3-ethylthiophene (Major Side Product) VH->Regio2 α-attack (C5) Int1 3-Bromo-4-ethylthiophene Lith1->Int1 Lith2 1. n-BuLi (-78°C) 2. DMF Int1->Lith2 Kinetic Control HD Temp > -60°C (Halogen Dance / α-Lithiation) Int1->HD Thermodynamic Control Target 4-Ethyl-3-thiophenecarboxaldehyde (Target Product) Lith2->Target Regio3 α-Formylated / Scrambled Regioisomers HD->Regio3

Mechanistic pathways: Directed kinetic lithiation vs. thermodynamic regioisomer formation.

Troubleshooting & FAQs

Q1: Why did my direct formylation of 3-ethylthiophene yield almost no 4-ethyl-3-thiophenecarboxaldehyde? A1: The α-positions (C2/C5) of thiophene are significantly more nucleophilic than the β-positions (C3/C4). During a Vilsmeier-Haack reaction, the electrophilic Vilsmeier reagent preferentially attacks C2 or C5, leading to a ~3:1 mixture of α-formylated isomers[2]. The steric hindrance and lower electron density at C4 make the formation of the 3,4-isomer kinetically unfavorable. You must switch to the 3,4-dibromothiophene route.

Q2: I am using the 3,4-dibromothiophene route, but I'm seeing α-formylated side products. What went wrong? A2: This is a classic symptom of poor cryogenic control. When treating 3-bromo-4-ethylthiophene with n-BuLi, the reaction must be strictly maintained at -78 °C[3]. If the internal temperature rises above -60 °C, n-BuLi begins to act as a base rather than a nucleophile. Instead of undergoing the desired Br/Li exchange at C3, it deprotonates the more acidic α-position (C2 or C5). Furthermore, elevated temperatures trigger the "halogen dance" rearrangement, a base-catalyzed thermodynamic equilibration where the halogen migrates to the α-position, resulting in complex scrambled regioisomers[5][6].

Q3: How can I ensure complete conversion during the DMF quench without causing ring-opening? A3: The 3-lithio-4-ethylthiophene intermediate is highly reactive but prone to ring-opening if warmed too quickly before the electrophile is fully introduced. Add anhydrous DMF dropwise at -78 °C, allow the mixture to stir for 30 minutes at this temperature to ensure complete trapping, and only then allow it to slowly warm to room temperature.

Quantitative Data: Route Comparison

To illustrate the critical nature of route selection and temperature control, review the following comparative data for the synthesis of the target 3,4-isomer:

Synthetic RouteTarget Isomer YieldMajor Regioisomer Side ProductsRegiopurity
Direct Vilsmeier-Haack (3-Ethylthiophene)< 5%2-Formyl (~75%), 5-Formyl (~20%)Poor
Directed Lithiation (Temp > -60 °C)30-40%α-Formylated, Halogen ScrambledLow
Directed Lithiation (Strict -78 °C)> 85%Trace unreacted starting materialExcellent

Standard Operating Procedure: Self-Validating Synthesis

This two-step protocol utilizes 3,4-dibromothiophene to enforce regioselectivity. It includes built-in validation steps to ensure the integrity of the intermediates.

Step 1: Synthesis of 3-Bromo-4-ethylthiophene
  • Preparation: Flame-dry a Schlenk flask under argon. Add 3,4-dibromothiophene (1.0 equiv) and anhydrous diethyl ether (Et₂O) to achieve a 0.2 M concentration.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 1.05 equiv) dropwise via a syringe pump over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that induce the halogen dance rearrangement.

  • Validation Check: Extract a 0.1 mL aliquot, quench it in D₂O, and analyze via ¹H-NMR. The disappearance of one β-proton and the incorporation of deuterium confirms successful mono-lithiation without α-deprotonation.

  • Alkylation: Add ethyl iodide (1.1 equiv) dropwise at -78 °C. Stir for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O, dry over MgSO₄, and purify via vacuum distillation to isolate 3-bromo-4-ethylthiophene.

Step 2: Synthesis of 4-Ethyl-3-thiophenecarboxaldehyde
  • Preparation: In a fresh flame-dried flask under argon, dissolve the purified 3-bromo-4-ethylthiophene (1.0 equiv) in anhydrous Et₂O (0.2 M).

  • Lithiation: Cool to -78 °C. Add n-BuLi (1.6 M in hexanes, 1.05 equiv) dropwise over 20 minutes. Stir for 30 minutes at -78 °C[4].

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise at -78 °C. Causality: DMF must be in excess to ensure immediate and complete trapping of the kinetically favored 3-lithio intermediate before thermodynamic equilibration can occur.

  • Maturation: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with 1M HCl to hydrolyze the hemiaminal intermediate. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 4-ethyl-3-thiophenecarboxaldehyde.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3-Thiophenecarboxaldehyde &amp; 4-Ethylphenyl Coupling

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals who are scaling or troubleshooting the Suzuki-Miyaura cross-coupling of halogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals who are scaling or troubleshooting the Suzuki-Miyaura cross-coupling of halogenated 3-thiophenecarboxaldehydes (e.g., 2-bromo-3-thiophenecarboxaldehyde) with 4-ethylphenylboronic acid.

Below, you will find a deep dive into the mechanistic causality of catalyst behavior, quantitative optimization data, and self-validating protocols to ensure high-fidelity coupling.

System Overview & Mechanistic Causality

Optimizing catalyst loading in thiophene-based cross-couplings is notoriously challenging. Thiophene rings contain sulfur—a soft Lewis base that readily coordinates to the soft Lewis acid Pd(0). At low catalyst loadings, this coordination sequesters the active metal, leading to premature catalyst poisoning and stalled reactions [1].

Furthermore, the presence of the electron-withdrawing formyl (-CHO) group on the 3-position of the thiophene ring accelerates oxidative addition but introduces severe sensitivity to harsh basic conditions [2]. Therefore, optimizing your palladium loading isn't merely an economic exercise; it is a delicate balancing act to ensure the catalytic cycle outcompetes both sulfur-coordination and aldehyde degradation.

Mechanistic Pathway

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II) Complex (Thiophene-Pd-Br) Pd0->OxAdd + 2-Bromo-3-thiophenecarboxaldehyde (Rate Determining) Deact Catalyst Deactivation (Pd Black / S-Coordination) Pd0->Deact O2 Exposure TransMet Transmetalation Pd(II) Complex (Thiophene-Pd-Aryl) OxAdd->TransMet + 4-Ethylphenylboronic acid + Base OxAdd->Deact Excess Loading / Poor Ligand RedElim Reductive Elimination Coupled Product TransMet->RedElim RedElim->Pd0 Release of Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting Pd deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 50% conversion when I drop the Pd(PPh₃)₄ loading from 5 mol% to 1 mol%? A: Pd(PPh₃)₄ is a first-generation catalyst. At lower loadings, the relative concentration of the thiophene substrate to palladium increases, exacerbating sulfur-coordination to the metal center. To maintain low catalyst loading (e.g., 0.5 mol%), you must switch to a highly active precatalyst system with a bulky, electron-rich ligand like XPhos or SPhos. These ligands accelerate oxidative addition and sterically block the thiophene sulfur from poisoning the Pd center [3].

Q2: How does catalyst loading affect the formation of the 4,4'-diethylbiphenyl homocoupled impurity? A: High catalyst loadings (>5 mol%) in the presence of trace oxygen accelerate the oxidative homocoupling of 4-ethylphenylboronic acid. By optimizing the loading down to 0.5–1.0 mol% and ensuring rigorous degassing (e.g., freeze-pump-thaw), you starve the homocoupling pathway of the necessary Pd/O₂ equivalents.

Q3: Can I use strong bases like NaOH or KOtBu to accelerate transmetalation and compensate for low catalyst loading? A: No. The 3-thiophenecarboxaldehyde substrate contains a highly reactive formyl group. Strong bases will trigger Cannizzaro-type disproportionation or aldol condensations [2]. Use mild bases like K₃PO₄ or Na₂CO₃ in aqueous-organic mixtures to facilitate boronic acid activation without degrading your aldehyde.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst choice, loading percentage, and reaction efficiency for the 3-thiophenecarboxaldehyde and 4-ethylphenylboronic acid coupling.

Catalyst SystemLoading (mol%)LigandYield (%)Homocoupling (%)TOF (h⁻¹)
Pd(PPh₃)₄5.0None898.54.5
Pd(PPh₃)₄1.0None422.110.5
Pd(OAc)₂1.0XPhos>99<1.025.0
Pd(OAc)₂ 0.5 XPhos 97 <0.5 48.5
Pd(OAc)₂0.1XPhos61<0.5152.5

Note: The optimal balance of yield, impurity suppression, and turnover frequency (TOF) is achieved at 0.5 mol% loading with the Pd(OAc)₂/XPhos system.

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Immediate black precipitate upon heating Pd(0) aggregation into inactive "Pd black" due to oxygen intrusion or insufficient ligand coordination.Verify the inert atmosphere. Increase the Ligand:Pd ratio from 2:1 to 2.5:1 to stabilize the active Pd(0) species.
High levels of protodeboronation (ethylbenzene formation) Transmetalation is too slow relative to the hydrolysis of the boronic acid, often exacerbated by low catalyst loading and high water content.Increase the concentration of the reaction mixture (e.g., from 0.1 M to 0.25 M) to accelerate the bimolecular transmetalation step.
Aldehyde degradation / Tarry byproducts Base is too strong, or reaction temperature is too high, leading to formyl group decomposition.Switch from NaOH/KOH to K₃PO₄. Ensure the reaction temperature does not exceed 80 °C.

Self-Validating Experimental Protocol

This protocol details the optimized workflow utilizing a 0.5 mol% catalyst loading. It includes built-in validation checks to ensure scientific integrity at every step.

Step 1: Reagent Preparation Charge an oven-dried Schlenk flask with 2-bromo-3-thiophenecarboxaldehyde (1.0 equiv, 10 mmol), 4-ethylphenylboronic acid (1.2 equiv, 12 mmol), and anhydrous K₃PO₄ (2.0 equiv, 20 mmol). Self-Validation Check: Ensure the solid mixture is free-flowing. Clumping indicates moisture contamination in the hygroscopic base, which will prematurely hydrolyze the boronic acid.

Step 2: Catalyst Loading Add Pd(OAc)₂ (0.5 mol%, 0.05 mmol) and XPhos (1.0 mol%, 0.10 mmol) to the flask. Mechanistic Note: The strict 1:2 Pd-to-Ligand ratio ensures complete formation of the active L₂Pd(0) species, preventing aggregation into inactive Pd black.

Step 3: Solvent Addition & Deoxygenation Add a 4:1 mixture of 1,4-Dioxane/H₂O (40 mL total) that has been previously sparged with Argon for 30 minutes. Perform three freeze-pump-thaw cycles on the entire reaction mixture. Self-Validation Check: The solution should be pale yellow. A rapid shift to dark brown/black at room temperature indicates oxygen intrusion and immediate catalyst death.

Step 4: Reaction Execution Backfill the flask with Argon and heat the mixture to 80 °C in a pre-heated oil bath for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active starting material spot (R_f ~0.6) should completely disappear, replaced by a new, strongly UV-active spot (R_f ~0.5) corresponding to 2-(4-ethylphenyl)-3-thiophenecarboxaldehyde.

Step 5: Workup & Isolation Cool the mixture to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 10% EtOAc/Hexanes gradient) to isolate the pure coupled product.

References

  • Thiophene-Based Trimers and Their Bioapplications: An Overview Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link] [1]

  • One-Pot Three-Component Coupling of Arylhydrazines with Aryl Aldehydes to Access the Triarylmethane Scaffold Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Enhanced Catalysis Based on the Surface Environment of the Silica-Supported Metal Complex Source: Accounts of Chemical Research (ACS Publications) URL:[Link] [3]

Optimization

safe handling and storage best practices for 4-ethyl-3-thiophenecarboxaldehyde

This guide serves as a centralized resource for researchers, chemists, and drug development professionals working with 4-ethyl-3-thiophenecarboxaldehyde. Its purpose is to provide clear, actionable guidance on safe handl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a centralized resource for researchers, chemists, and drug development professionals working with 4-ethyl-3-thiophenecarboxaldehyde. Its purpose is to provide clear, actionable guidance on safe handling, storage, and troubleshooting to ensure both experimental integrity and personal safety. The information is structured to address practical, real-world laboratory scenarios.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding 4-ethyl-3-thiophenecarboxaldehyde.

Q1: What are the primary health hazards associated with this compound? A1: 4-Ethyl-3-thiophenecarboxaldehyde is classified as a hazardous chemical. The primary concerns are its effects upon direct contact and inhalation. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is also considered harmful if swallowed (H302).[1][2][3] Therefore, avoiding direct physical exposure is paramount.

Q2: What are the immediate first-aid steps to take in case of accidental exposure? A2: A rapid and correct response is critical. Follow these steps:

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing and shoes at once.[1] Wash the affected skin area thoroughly with plenty of soap and water. If skin irritation develops or persists, get medical advice.[1]

  • Inhalation: Move the affected person to an area with fresh air and ensure they are in a position comfortable for breathing.[1] If the person feels unwell, call a POISON CENTER or a doctor.[1]

  • Ingestion: If swallowed, rinse the mouth with water.[1] Call a POISON CENTER or doctor for guidance.[1][2] Do not induce vomiting.

Q3: What are the definitive storage requirements for maintaining the chemical's stability? A3: To prevent degradation and ensure safety, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, and open flames.[1][2] Because aldehydes can be sensitive to air, storing under an inert atmosphere, such as nitrogen or argon, is a best practice to prevent oxidation.[1][2]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems users may encounter, explaining the causality and providing corrective actions.

Scenario 1: You notice the compound, which should be a liquid, has darkened or contains solid precipitates after a period in storage.

  • Underlying Cause: This is a classic sign of chemical degradation. Aldehydes, including thiophene derivatives, are susceptible to oxidation when exposed to air and can also undergo polymerization.[1][2] This process creates impurities that will compromise your experimental results.

  • Troubleshooting Protocol:

    • Quarantine: Do not use the suspect reagent. Label it clearly as "Do Not Use - Suspected Degradation."

    • Verify Storage: Review your current storage setup against the official recommendations. Was the container seal compromised? Was it stored in a temperature-appropriate location? Was an inert gas overlay used?

    • Procure & Prevent: Obtain a fresh lot of the chemical. Upon receipt, implement rigorous storage protocols immediately. For long-term storage, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the main stock to air.

Scenario 2: A reaction using 4-ethyl-3-thiophenecarboxaldehyde is yielding inconsistent or lower-than-expected yields.

  • Underlying Cause: Assuming other reagents and conditions are verified, the issue often traces back to the purity and handling of the aldehyde. The presence of the corresponding carboxylic acid (from oxidation) is a common inhibitor or source of side reactions.

  • Troubleshooting Protocol:

    • Purity Check: Before use, if you have the capability, run a quick purity check (e.g., NMR, GC-MS) on the starting material to confirm its integrity.

    • Inert Technique: If your reaction is sensitive, ensure you are using proper air-free techniques (e.g., Schlenk line or glovebox) for dispensing the reagent and setting up the reaction.

    • Solvent Quality: Ensure your reaction solvents are anhydrous and free of impurities, as these can also negatively impact sensitive reactions involving aldehydes.

Data & Protocols

Storage and Incompatibility Data
ParameterRecommended ProtocolScientific Rationale
Temperature Store in a cool, dry place; refrigeration (2-8°C) is often recommended.Reduces vapor pressure and slows the rate of potential degradation reactions.
Atmosphere Keep container tightly sealed.[1] For long-term stability, store under an inert gas (e.g., Argon, Nitrogen).[1][2]The compound is air-sensitive; an inert atmosphere prevents oxidation of the aldehyde functional group.[1][2]
Light Exposure Store in an amber or opaque vial.Protects the compound from potential light-induced degradation pathways.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and strong reducing agents.[1]Prevents violent or uncontrolled reactions and chemical decomposition.
Workflow for a Chemical Spill

A spill requires a systematic, calm response. The following workflow outlines the critical steps from initial incident to final resolution.

Spill_Workflow cluster_Phase1 Phase 1: Immediate Response cluster_Phase2 Phase 2: Contain & Clean cluster_Phase3 Phase 3: Final Steps spill Spill Occurs alert Alert Personnel & Cordon Off Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill with Absorbent (Vermiculite, Sand) ppe->contain absorb Carefully Absorb Liquid contain->absorb collect Collect Material into a Sealable Waste Container absorb->collect decon Decontaminate Spill Area collect->decon dispose Label & Dispose of Waste as Hazardous Material decon->dispose report Report Incident to Lab Safety Officer dispose->report end Procedure Complete report->end

Caption: A systematic workflow for responding to a chemical spill in the laboratory.

References

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Validating the Purity of 4-Ethyl-3-thiophenecarboxaldehyde: HPLC vs. Orthogonal Techniques

Audience: Researchers, Analytical Scientists, and Drug Development Professionals 4-Ethyl-3-thiophenecarboxaldehyde is a critical heteroaromatic building block utilized in the synthesis of advanced pharmaceuticals and org...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

4-Ethyl-3-thiophenecarboxaldehyde is a critical heteroaromatic building block utilized in the synthesis of advanced pharmaceuticals and organic electronic materials. The presence of trace impurities—particularly structurally similar regioisomers (e.g., 2-ethyl-3-thiophenecarboxaldehyde) or oxidation byproducts—can severely compromise downstream coupling reactions and the pharmacological efficacy of the final active pharmaceutical ingredient (API).

This guide objectively compares analytical techniques for purity validation, establishing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the gold standard, and provides a self-validating experimental framework for routine laboratory implementation.

Mechanistic Causality in Method Selection

Selecting the optimal analytical technique requires understanding the physicochemical vulnerabilities of 4-ethyl-3-thiophenecarboxaldehyde.

  • RP-HPLC-UV (Primary Method): The thiophene ring exhibits strong π→π∗ transitions, providing excellent UV absorbance at ~254 nm. RP-HPLC leverages differential partitioning between a non-polar C18 stationary phase and a polar mobile phase, offering superior resolution for structurally similar regioisomers and degradation products[1].

  • GC-MS (Orthogonal Profiling): While Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional identification capabilities for volatile impurities, the thermal lability of the aldehyde group can lead to artifact formation (e.g., thermal oxidation) in the high-temperature injection port (>250°C), potentially skewing quantitative purity results[2].

  • qNMR (Reference Standard Calibration): Quantitative Nuclear Magnetic Resonance (qNMR) allows for absolute quantitation without a reference standard by comparing the integral of the highly deshielded aldehyde proton (~9.8 ppm) against an internal calibrant. However, its lower sensitivity limits its utility for detecting trace impurities (<0.1%) required by stringent regulatory guidelines.

Comparative Performance Data

The following table summarizes the performance metrics of these techniques based on standard validation parameters for thiophene derivatives.

Analytical ParameterRP-HPLC-UV (Recommended)GC-MS (Orthogonal)qNMR (Calibration)
Primary Utility Routine purity & trace impurity quantitationVolatile impurity identificationAbsolute mass fraction determination
Resolution (Regioisomers) High ( Rs​>1.5 )Moderate to HighLow (overlapping signals possible)
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL~10-50 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.5 µg/mL~50-100 µg/mL
Linearity ( R2 ) > 0.999> 0.995> 0.999
Thermal Degradation Risk None (Ambient/30°C analysis)High (Injection port >250°C)None (Ambient analysis)
Self-Validating Experimental Protocol: RP-HPLC

To ensure scientific integrity, the following protocol incorporates System Suitability Testing (SST) prior to sample analysis. This creates a self-validating system, guaranteeing that the chromatographic environment is fit for purpose before any empirical data is recorded.

Step 1: Instrumentation and Reagent Preparation
  • Equip an HPLC system with a photodiode array (PDA) or UV-Vis detector and a C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Prepare Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid ( H3​PO4​ ).

    • Causality: The acidic modifier suppresses the ionization of residual silanol groups on the silica-based stationary phase, preventing peak tailing of the polar aldehyde moiety[2].

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Filter both mobile phases through a 0.22 µm PTFE membrane and degas via sonication.

Step 2: Chromatographic Conditions
  • Elution Mode: Isocratic, 50:50 (v/v) Mobile Phase A : Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (maintains reproducible partitioning kinetics).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST)
  • Inject a resolution mixture containing 4-ethyl-3-thiophenecarboxaldehyde (100 µg/mL) and a known impurity standard (e.g., 3-thiophenecarboxaldehyde, 5 µg/mL).

  • Acceptance Criteria: The resolution ( Rs​ ) between the two peaks must be ≥1.5 . The tailing factor for the main peak must be ≤1.5 , and the theoretical plate count ( N ) must be >2000 . If these criteria are met, the system is validated for the analytical run[1].

Step 4: Sample Analysis
  • Prepare the sample solution at 100 µg/mL in the mobile phase.

  • Inject the blank (mobile phase) to confirm baseline stability and the absence of ghost peaks.

  • Inject the sample solution in triplicate. Calculate purity using the area normalization method (Main Peak Area / Total Peak Area × 100).

Validation Framework (ICH Q2(R2) Compliance)

Method validation must adhere to the authoritative [3].

  • Specificity: Demonstrated by forced degradation (acid, base, peroxide, UV light) of 4-ethyl-3-thiophenecarboxaldehyde. The method must resolve the parent peak from all degradation products without co-elution[1].

  • Linearity & Range: Evaluated from 50% to 150% of the target analyte concentration. A proportional relationship between UV response and concentration ( R2>0.999 ) confirms the detector is not saturated[3].

  • Accuracy (Recovery): Assessed by spiking known quantities of the reference standard into a blank matrix. Recovery must fall between 98.0% and 102.0%, ensuring no matrix interference[2].

  • Precision: Evaluated via repeatability (intra-day) and intermediate precision (inter-day). The Relative Standard Deviation (RSD) of the peak areas must be <2.0% [1].

Purity Validation Workflow

PurityValidation Start Synthesized 4-Ethyl-3-thiophenecarboxaldehyde HPLC Primary Purity Assessment (RP-HPLC-UV) Start->HPLC Main Assay GCMS Volatile Impurity Profiling (GC-MS) Start->GCMS Orthogonal Check qNMR Absolute Quantitation (qNMR) Start->qNMR Reference Std Calibration Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) HPLC->Validation Method Optimization GCMS->Validation Impurity ID Release Batch Release & Certification qNMR->Release Mass Balance Confirmed Validation->Release Acceptance Criteria Met

Decision tree for the purity validation lifecycle of 4-ethyl-3-thiophenecarboxaldehyde.

References
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate.[Link]

Sources

Comparative

3-thiophenecarboxaldehyde 4-ethyl- vs 2-thiophenecarboxaldehyde in polymer synthesis

An in-depth comparative analysis of monomer selection is critical for designing conjugated polymers with tailored optoelectronic properties, solubility, and solid-state morphology. In the synthesis of polythiophenes, the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of monomer selection is critical for designing conjugated polymers with tailored optoelectronic properties, solubility, and solid-state morphology. In the synthesis of polythiophenes, the positional isomerism of functional groups dictates the polymerization mechanism, the regioregularity of the resulting backbone, and the polymer's ultimate utility.

This guide provides a rigorous technical comparison between 2-thiophenecarboxaldehyde (2-THCA) and 4-ethyl-3-thiophenecarboxaldehyde (4-ethyl-3-THCA) . We will explore the causality behind their divergent reactivities, provide self-validating experimental protocols, and evaluate their respective roles in advanced materials science.

Mechanistic Divergence: Positional Isomerism in Polymerization

The fundamental difference between these two monomers lies in the position of the highly reactive aldehyde moiety and the presence of the sterically demanding ethyl group.

2-Thiophenecarboxaldehyde (2-THCA): Nanoparticle Formation via Oxidative Coupling

In 2-THCA, the formyl group occupies the α -position (C2). Because standard linear polythiophene synthesis relies on α,α′ (2,5) coupling, blocking the 2-position forces polymerization to occur through alternative pathways (typically 3,5 or 4,5 linkages) when subjected to chemical oxidative polymerization[1].

  • Causality: The electron-withdrawing nature of the 2-aldehyde group alters the spin density of the intermediate radical cation. When oxidized by anhydrous Iron(III) chloride ( FeCl3​ ), the monomer undergoes non-regioregular coupling, resulting in highly cross-linked, spherical poly(2-thiophenecarboxaldehyde) (PTHCA) nanoparticles rather than linear, soluble chains[1].

4-Ethyl-3-thiophenecarboxaldehyde: Regioregular Linear Donor-Acceptor Polymers

In 4-ethyl-3-THCA, the formyl group is at the β -position (C3), leaving the highly reactive 2 and 5 positions open for standard linear polymerization[2].

  • Causality (Steric & Electronic): The ethyl group at the 4-position serves a dual purpose. First, it provides steric hindrance that completely blocks parasitic coupling at the 4-position, ensuring >98% head-to-tail (HT) regioregularity during transition-metal-catalyzed cross-coupling[2]. Second, it imparts lipophilicity, ensuring the resulting polymer remains soluble in organic solvents. The 3-aldehyde group acts as a versatile synthetic anchor. It does not participate in the backbone but is perfectly positioned for post-functionalization or pre-polymerization Knoevenagel condensation with electron-deficient moieties (e.g., 1,3-indanedione) to create low-bandgap Donor-Acceptor (D-A) polymers[3].

Quantitative Data & Performance Comparison

The table below summarizes the physicochemical properties and polymerization outcomes of the two monomers based on established literature parameters.

Parameter2-Thiophenecarboxaldehyde (2-THCA)4-Ethyl-3-thiophenecarboxaldehyde
Reactive Sites Available C3, C4, C5 (C2 is blocked)C2, C5 (C3/C4 are substituted)
Primary Polymerization Method Chemical Oxidative (FeCl 3​ )[1]Transition-Metal Catalyzed (Suzuki/Stille)
Resulting Polymer Architecture Cross-linked Nanoparticles ( ≤35 nm)[1]Highly Regioregular Linear Chains
Solubility of Polymer Insoluble (Dispersible as nanoparticles)Highly soluble in CHCl 3​ , Toluene, THF
Thermal Stability (T d​ ) High (Stable up to 450–512 °C)[1]Moderate to High (300–400 °C)
Primary Application Sensors, EMI shielding, Nanocomposites[1]Organic Photovoltaics (OPVs), OLEDs, OFETs[4]
Bandgap Tunability Limited (Fixed by cross-linked network)Highly tunable via Knoevenagel condensation[3]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational milestones are included to confirm the success of each reaction step.

Protocol A: Synthesis of PTHCA Nanoparticles from 2-THCA

This protocol utilizes a solid-state radical cation mechanism driven by FeCl3​ to yield thermally stable nanoparticles[1].

  • Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2-THCA in 350 mL of anhydrous chloroform ( CHCl3​ )[1].

  • Oxidant Addition: Dissolve 0.15 mol of anhydrous FeCl3​ in 150 mL of CHCl3​ . Transfer this to a dropping funnel[1].

  • Polymerization: Add the FeCl3​ solution dropwise to the 2-THCA solution at room temperature under an inert argon atmosphere.

    • Validation Check: The solution will rapidly transition from clear to dark brown/black, indicating the formation of radical cations and the onset of polymerization[1].

  • Propagation: Allow the reaction to stir continuously for 24 hours at room temperature[1].

  • Purification: Filter the resulting dark brown precipitate. Wash sequentially with copious amounts of CHCl3​ and then methanol to remove unreacted monomer and reduced iron salts[1].

  • Drying & Characterization: Dry the powder under vacuum at 50 °C for 24 hours.

    • Validation Check: Scanning Electron Microscopy (SEM) should reveal a homogeneous, smooth structure with particle sizes not exceeding 35 nm. Thermogravimetric Analysis (TGA) will confirm stability up to ∼512 °C[1].

Protocol B: Synthesis of a Donor-Acceptor Monomer via 4-Ethyl-3-THCA

This protocol leverages the 3-aldehyde for a Knoevenagel condensation, followed by halogenation to prepare the monomer for cross-coupling[3].

  • Knoevenagel Condensation: Dissolve 10 mmol of 4-ethyl-3-THCA and 10 mmol of 1,3-indanedione in 50 mL of absolute ethanol. Add 3 drops of piperidine as a basic catalyst[3].

  • Reflux: Heat the mixture to reflux for 6 hours.

    • Validation Check: A deep red/purple precipitate will form as the extended conjugated Donor-Acceptor system is generated[3].

  • Isolation: Cool to room temperature, filter the highly colored solid, and recrystallize from a chloroform/methanol mixture.

  • Bromination (Activation): Dissolve the purified condensation product in a mixture of chloroform and acetic acid (1:1). Slowly add 2.1 equivalents of N-bromosuccinimide (NBS) in the dark at 0 °C. Stir for 12 hours.

  • Extraction: Wash with water and sodium thiosulfate to remove excess bromine. Dry the organic layer over MgSO4​ and evaporate.

    • Validation Check: 1H NMR will show the complete disappearance of the thiophene α -protons (around δ 7.0-7.4 ppm), confirming quantitative 2,5-dibromination. This monomer is now primed for Suzuki or Stille cross-coupling to form high-mobility linear polymers.

Mechanistic Visualizations

The following diagrams map the distinct chemical workflows for both monomers, highlighting how positional isomerism dictates the synthetic pathway.

G A 2-Thiophenecarboxaldehyde (Monomer) C Radical Cation Formation (Single-Electron Transfer) A->C B Anhydrous FeCl3 (Oxidant in CHCl3) B->C Dropwise addition D Non-Regioregular Coupling (3,5 and 4,5 linkages) C->D 24h, Room Temp E Precipitation & Washing (Methanol/CHCl3) D->E F PTHCA Nanoparticles (<35 nm, Td >450°C) E->F

Fig 1: Oxidative polymerization workflow of 2-THCA yielding cross-linked PTHCA nanoparticles.

G A 4-Ethyl-3-thiophenecarboxaldehyde C Knoevenagel Condensation (Loss of H2O) A->C B 1,3-Indanedione (Piperidine, EtOH) B->C D Donor-Acceptor Intermediate (Highly Colored) C->D Reflux 6h E Bromination (NBS) (2,5-positions) D->E Activation F Pd-Catalyzed Cross-Coupling (Suzuki/Stille) E->F + Comonomer G Regioregular Linear D-A Polymer (Low Bandgap, Soluble) F->G Chain Growth

Fig 2: Synthetic pathway for 4-ethyl-3-THCA, utilizing the 3-aldehyde for D-A functionalization.

Conclusion

The selection between 2-THCA and 4-ethyl-3-THCA is dictated by the desired macroscopic properties of the target material. 2-THCA is the monomer of choice when the goal is to produce highly thermally stable, cross-linked polythiophene nanoparticles[1]. Its α -substituted aldehyde forces a non-linear network ideal for nanocomposites and robust sensor coatings.

Conversely, 4-ethyl-3-THCA is an elite building block for advanced organic electronics[4]. The 4-ethyl group strictly enforces regioregularity and solubility, while the 3-aldehyde serves as a pristine synthetic handle for Knoevenagel condensations[3]. This allows researchers to precisely tune the lowest unoccupied molecular orbital (LUMO) of the resulting polymer, making it indispensable for the development of high-efficiency organic photovoltaics and field-effect transistors.

References

  • Preparation of nano polymeric thiophenes and characterization of the structures. DergiPark / Sakarya University Journal of Science. Available at:[Link]

  • Polythieno[3,4-b]thiophene Derivatives: Synthesis, Properties, And Applications In Organic Electronics. Patsnap Eureka. Available at:[Link]

  • Indanedione-Substituted Poly(terthiophene)s: Processable Conducting Polymers with Intramolecular Charge Transfer Interactions. Macromolecules - ACS Publications. Available at:[Link]

Sources

Validation

benchmarking electronic bandgaps of 4-ethyl-3-thiophenecarboxaldehyde derived polymers

Benchmarking Electronic Bandgaps of 4-Ethyl-3-Thiophenecarboxaldehyde Derived Polymers: A Comprehensive Comparison Guide Executive Summary The pursuit of high-performance organic photovoltaics (OPVs) and field-effect tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Electronic Bandgaps of 4-Ethyl-3-Thiophenecarboxaldehyde Derived Polymers: A Comprehensive Comparison Guide

Executive Summary

The pursuit of high-performance organic photovoltaics (OPVs) and field-effect transistors (OFETs) relies heavily on the precise engineering of frontier molecular orbitals. 4-ethyl-3-thiophenecarboxaldehyde has emerged as a highly versatile precursor for synthesizing low-bandgap donor-acceptor (D-A) conjugated polymers. By evaluating different synthetic derivatives of this monomer—specifically through Knoevenagel condensations and cyclization into fused cyclopentadithiophenes (CPDT)—researchers can systematically tune the electronic and optical bandgaps.

This guide provides an authoritative comparison of polymer architectures derived from 4-ethyl-3-thiophenecarboxaldehyde, benchmarking them against standard poly(3-hexylthiophene) (P3HT). Furthermore, it details self-validating experimental protocols for accurately determining these bandgaps using orthogonal analytical techniques.

Mechanistic Grounding: The Role of 4-Ethyl-3-Thiophenecarboxaldehyde

The structural anatomy of 4-ethyl-3-thiophenecarboxaldehyde offers a dual advantage in polymer design:

  • Steric vs. Electronic Balance (The 4-Ethyl Group): Unlike long, bulky alkyl chains (e.g., hexyl or octyl) which can cause severe steric twisting between adjacent thiophene rings, the shorter ethyl group provides just enough entropic freedom to ensure solubility in halogenated solvents while maintaining backbone coplanarity. This coplanarity is critical for maximizing π -orbital overlap and reducing the bandgap.

  • Reactivity (The 3-Carboxaldehyde Group): The aldehyde functionality serves as a highly reactive electrophilic handle. It can be exploited in two primary ways:

    • Knoevenagel Condensations: Reacting the aldehyde with active methylene compounds (e.g., malononitrile) yields strongly electron-withdrawing cyanovinylene linkages, creating a strong intramolecular push-pull effect that lowers the bandgap[1].

    • Fused Ring Synthesis: Reacting the aldehyde with lithiated thiophenes followed by reductive cyclization yields bridged, fused bicyclic systems like cyclopentadithiophene (CPDT). Fused systems force absolute coplanarity and increase the effective conjugation length, drastically lowering the bandgap[2].

SyntheticPathways M 4-Ethyl-3-thiophenecarboxaldehyde (Precursor) K Knoevenagel Condensation (Active Methylene) M->K Base catalyst C Lithiation & Cyclization (3-Bromothiophene) M->C n-BuLi, -78°C P1 Cyanovinylene D-A Polymers (Eg ~ 1.65 eV) K->P1 Polymerization P2 Fused CPDT Copolymers (Eg ~ 1.45 eV) C->P2 Stille/Suzuki Coupling

Figure 1: Synthetic divergence of 4-ethyl-3-thiophenecarboxaldehyde into distinct D-A architectures.

Comparative Benchmarking: Polymer Architectures

To objectively evaluate the impact of the 4-ethyl-3-thiophenecarboxaldehyde precursor, we compare two of its primary derivative architectures against a standard benchmark.

A. Benchmark: Poly(3-hexylthiophene) (P3HT)
  • Mechanism: A simple, un-fused, electron-rich homopolymer.

  • Performance: P3HT suffers from a relatively wide bandgap (~1.90 eV) because it lacks an electron-deficient acceptor unit to induce an intramolecular charge transfer (ICT) state.

B. Architecture 1: Cyanovinylene-Linked Polymers [P(4ET-CNV)]
  • Mechanism: Synthesized via Knoevenagel condensation of the 3-carboxaldehyde group. The resulting cyanovinylene group acts as a strong electron acceptor directly on the polymer backbone.

  • Performance: The strong push-pull interaction between the electron-rich thiophene and the electron-deficient cyanovinylene stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), effectively reducing the bandgap to ~1.65 eV[1].

C. Architecture 2: Fused CPDT Copolymers [PECPDTBT]
  • Mechanism: The aldehyde is converted into a bridging carbon to create 4-ethyl-cyclopentadithiophene (CPDT). This donor is then copolymerized with an acceptor like benzothiadiazole (BT)[3].

  • Performance: The fused nature of CPDT eliminates rotational defects between the thiophene rings, maximizing quinoidal resonance. This architecture yields an ultra-low bandgap of ~1.45 eV, ideal for near-infrared (NIR) photon harvesting[2][3].

Quantitative Data Comparison
Polymer ArchitectureSynthesis RouteHOMO (eV)LUMO (eV) EgCV​ (eV) Egopt​ (eV)
P3HT (Benchmark) Kumada/Grignard-5.20-3.002.201.90
P(4ET-CNV) Knoevenagel-5.45-3.651.801.65
PECPDTBT Lithiation + Stille-5.30-3.701.601.45

Note: Data represents consensus benchmark values for these homologous series. EgCV​ represents the electrochemical transport gap, while Egopt​ represents the optical gap.

Self-Validating Experimental Protocols

A robust benchmarking study must utilize orthogonal techniques. Relying solely on optical data ignores the exciton binding energy (the Coulombic attraction between the generated electron and hole). Therefore, a self-validating system requires both Cyclic Voltammetry (CV) (to measure the free-carrier transport gap) and UV-Vis Spectroscopy (to measure the bound exciton gap).

BandgapWorkflow S1 Polymer Thin Film Preparation S2 UV-Vis-NIR Spectroscopy S1->S2 S3 Cyclic Voltammetry (CV) S1->S3 O1 Optical Bandgap (Absorption Onset) S2->O1 O2 HOMO/LUMO Levels (Redox Onsets) S3->O2 C1 Exciton Binding Energy Validation O1->C1 O2->C1

Figure 2: Orthogonal self-validating workflow for electronic and optical bandgap determination.

Protocol 1: Electrochemical Bandgap ( EgCV​ ) via Cyclic Voltammetry

Causality: CV measures the energy required to physically inject (reduce) or extract (oxidize) an electron from the polymer film, mimicking the operational physics of a semiconductor device. Self-Validation: This protocol mandates the use of Ferrocene ( Fc/Fc+ ) as an internal standard. Pseudo-reference electrodes (like Ag/AgCl wires) drift based on the organic solvent used; spiking the system with Ferrocene at the end of the experiment provides an absolute vacuum-scale calibration point.

Step-by-Step Methodology:

  • Film Preparation: Dissolve 5 mg/mL of the polymer in anhydrous chlorobenzene. Spin-coat the solution at 1500 rpm onto a polished glassy carbon working electrode. Crucial: Spin-coating ensures a uniform, thin film (~50 nm). Drop-casting creates thick, uneven films that introduce severe uncompensated resistance ( iR drop) and artificially inflate the measured bandgap.

  • Electrolyte Setup: Submerge the electrode in a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile, purged with Argon for 15 minutes to remove dissolved oxygen (which causes parasitic reduction peaks).

  • Measurement: Sweep the potential from -2.0 V to +2.0 V vs. Ag/AgCl at a scan rate of 50 mV/s.

  • Calibration: Spike the electrolyte with 1 mM Ferrocene. Record the half-wave potential ( E1/2​ ) of the Fc/Fc+ redox couple.

  • Calculation: Extract the onset of oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) from the intersection of the baseline and the tangent of the faradaic current. Calculate the energy levels relative to vacuum:

    • HOMO=−(Eoxonset​−E1/2Fc​+4.80) eV

    • LUMO=−(Eredonset​−E1/2Fc​+4.80) eV

    • EgCV​=LUMO−HOMO

Protocol 2: Optical Bandgap ( Egopt​ ) via UV-Vis-NIR Spectroscopy

Causality: Optical absorption measures the energy required to promote an electron from the HOMO to the LUMO, creating a bound exciton. Self-Validation: By comparing the solution spectrum to the thin-film spectrum, researchers can validate proper polymer aggregation. A red-shifted film spectrum confirms that the polymer chains are planarizing and π -stacking in the solid state, ensuring the calculated bandgap is representative of bulk material properties rather than isolated chains.

Step-by-Step Methodology:

  • Substrate Preparation: Clean quartz glass substrates via sequential sonication in acetone and isopropanol, followed by 10 minutes of UV-Ozone treatment to ensure complete wettability.

  • Film Deposition: Spin-coat the polymer solution onto the quartz substrate to achieve an optical density (absorbance) of ~0.6 to 0.8 at the λmax​ .

  • Spectroscopy: Mount the sample in a dual-beam UV-Vis-NIR spectrophotometer. Place a blank quartz substrate in the reference beam path. Crucial: The dual-beam setup subtracts the quartz absorption and baseline scattering in real-time.

  • Tauc Plot Conversion: Convert the raw absorbance data to a Tauc plot for a direct bandgap semiconductor by plotting (αhν)2 against photon energy ( ).

  • Determination: Draw a tangent line along the steepest linear portion of the absorption edge. The x-intercept of this tangent line yields the precise Egopt​ .

References

  • Gibson, G. L., McCormick, T. M., & Seferos, D. S. (2011). Atomistic Band Gap Engineering in Donor–Acceptor Polymers. Journal of the American Chemical Society.[Link][2]

  • Thomas, C. A., Zong, K., Schottland, P., & Reynolds, J. R. (2004). Donor-Mediated Band Gap Reduction in a Homologous Series of Conjugated Polymers. Journal of the American Chemical Society.[Link][1]

  • Brza, M. A., et al. (2020). Fabrication of Alternating Copolymers Based on Cyclopentadithiophene-Benzothiadiazole Dicarboxylic Imide with Reduced Optical Band Gap: Synthesis, Optical, Electrochemical, Thermal, and Structural Properties. Polymers.[Link][3]

Sources

Comparative

An Expert Guide to FTIR Spectroscopy of Substituted 3-Thiophenecarboxaldehydes: Comparative Analysis &amp; Methodologies

Introduction In medicinal chemistry and advanced materials science, 3-thiophenecarboxaldehydes serve as indispensable building blocks. The thiophene ring, a bioisostere of benzene, offers unique electronic properties tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and advanced materials science, 3-thiophenecarboxaldehydes serve as indispensable building blocks. The thiophene ring, a bioisostere of benzene, offers unique electronic properties that can be finely tuned via substitution. As a Senior Application Scientist, I frequently rely on Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative identification tool, but as a highly sensitive, quantitative probe of molecular electronic environments[1].

The carbonyl ( C=O ) stretching frequency is exquisitely sensitive to the electron density of the adjacent heteroaromatic system. This guide provides an objective, data-driven comparison of how various substituents at the 2- and 4-positions of 3-thiophenecarboxaldehyde modulate its vibrational spectra, supported by rigorous, self-validating experimental methodologies.

Theoretical Framework: Causality of Vibrational Shifts

The fundamental principle governing the C=O stretching frequency ( νC=O​ ) is the bond order, which is dictated by the force constant of the carbon-oxygen double bond. In an unsubstituted 3-thiophenecarboxaldehyde, the carbonyl group is conjugated with the π -system of the thiophene ring, which delocalizes electron density and lowers the stretching frequency compared to a simple aliphatic aldehyde[2].

When substituents are introduced to the thiophene ring, two competing electronic effects dictate the spectral outcome[3]:

  • Inductive Effects (-I / +I): Electron-withdrawing groups (EWGs) like halogens (e.g., bromine) pull electron density away from the carbonyl carbon through the σ -bond framework. This reduces conjugation, increases the C=O bond order, and results in a higher frequency (blue shift)[4].

  • Mesomeric Effects (-M / +M): Electron-donating groups (EDGs) like methoxy or methyl groups push electron density into the ring's π -system. This enhances the single-bond character of the carbonyl group via resonance, decreasing the force constant and resulting in a lower frequency (red shift).

Furthermore, the position of the substituent (e.g., 2- vs. 4-position) dictates the extent of these effects due to the specific resonance pathways available within the five-membered heteroaromatic ring.

Experimental Methodology: A Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in spectroscopic data, the analytical workflow must be a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which eliminates the need for KBr pellet pressing and minimizes moisture interference[5].

Step 1: System Initialization and Environmental Control
  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes prior to analysis.

  • Causality: Atmospheric water vapor and carbon dioxide exhibit strong, broad absorptions that can mask subtle shifts in the 1600−1700 cm−1 region. Purging establishes a stable, interference-free baseline.

Step 2: Background Validation (The Self-Check)
  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm−1 resolution).

  • Causality: The background scan must yield a flat line (100% transmittance) when ratioed against itself. Any residual peaks indicate crystal contamination or inadequate purging, invalidating subsequent data. This step ensures the system is chemically pristine.

Step 3: Sample Application and Spectral Acquisition
  • Action: Apply 2-3 μL of the liquid 3-thiophenecarboxaldehyde derivative (or 1-2 mg of solid, clamped to 80 cN of pressure) directly onto the crystal. Acquire the sample spectrum using the same parameters (64 scans, 4 cm−1 resolution)[5].

  • Causality: Consistent pressure and scan counts ensure a high signal-to-noise ratio and reproducible path lengths, which is critical for accurate peak picking.

Step 4: Data Processing and Deconvolution
  • Action: Apply an automatic baseline correction and, if necessary, Fourier self-deconvolution in the 1600−1750 cm−1 region.

  • Causality: Substituted thiophenes often exhibit overlapping ring stretching modes and carbonyl overtones. Deconvolution mathematically narrows the bandwidths, allowing for the precise resolution of the exact νC=O​ peak maximum.

Comparative Data Presentation

The following table summarizes the key FTIR spectral features of substituted 3-thiophenecarboxaldehydes, demonstrating the objective impact of substituents on the vibrational modes.

SubstituentCompound νC=O​ Stretch (cm⁻¹)Thiophene Ring Stretch (cm⁻¹)Dominant Electronic Effect
None 3-Thiophenecarboxaldehyde16851530, 1420Baseline conjugation
2-Bromo 2-Bromo-3-thiophenecarboxaldehyde16961515, 1405Strong -I (Inductive withdrawal)
2-Methyl 2-Methyl-3-thiophenecarboxaldehyde16761540, 1435+I (Inductive donation)
4-Methoxy 4-Methoxy-3-thiophenecarboxaldehyde16681552, 1448Strong +M (Mesomeric donation)

Discussion of Comparative Results

The data clearly illustrates the causal relationship between substituent electronics and vibrational frequencies. The introduction of a bromine atom at the 2-position (2-bromo-3-thiophenecarboxaldehyde) shifts the carbonyl stretch from 1685 cm−1 to 1696 cm−1 . Because bromine is highly electronegative, its inductive withdrawal (-I) dominates over its weak mesomeric donation, stiffening the C=O bond[4].

Conversely, the 4-methoxy derivative exhibits a pronounced red shift to 1668 cm−1 . The oxygen atom of the methoxy group donates lone-pair electron density directly into the conjugated system (+M effect). This increases the electron density at the carbonyl oxygen, enhancing the resonance structure where the C=O bond has single-bond character, thereby lowering the stretching frequency.

Analytical Workflow Visualization

Below is the logical progression of the self-validating FTIR methodology.

FTIR_Workflow N1 System Initialization & N2 Purge N2 Background Scan (Self-Validation Check) N1->N2 N3 Sample Application (Diamond ATR Crystal) N2->N3 N4 Spectral Acquisition (64 Scans, 4 cm⁻¹ Res) N3->N4 N5 Data Processing (Baseline Correction) N4->N5 N6 Peak Assignment (C=O & Ring Stretches) N5->N6

Figure 1: Self-validating ATR-FTIR analytical workflow for thiophenecarboxaldehyde characterization.

References

  • Density functional theory study of the rotational barriers, conformational preference, and vibrational spectra of 3-thiophenecarboxaldehyde. Semantic Scholar.
  • 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135. PubChem - NIH.
  • Carbonyl stretching vibrations of 5-halogen-2-thiophenecarboxaldehydes. DergiPark.
  • Label-Free and Reagentless Electrochemical detection of nucleocapsid protein of SARS-CoV-2. The Royal Society of Chemistry.
  • An In-Depth Technical Guide to the Electronic Properties of the Thiophene Ring. Benchchem.

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Validation

A Comparative Guide to the Formylation of 3-Ethylthiophene: Navigating Regioselectivity and Optimizing Synthesis

For Researchers, Scientists, and Drug Development Professionals The introduction of a formyl group onto a thiophene scaffold is a cornerstone of synthetic strategy, paving the way for a multitude of further chemical tran...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a thiophene scaffold is a cornerstone of synthetic strategy, paving the way for a multitude of further chemical transformations. For 3-substituted thiophenes, such as 3-ethylthiophene, the challenge lies not just in achieving formylation, but in controlling the position of this functionalization. This guide offers an in-depth comparative analysis of the primary methods for the formylation of 3-ethylthiophene, providing field-proven insights and experimental data to inform your synthetic choices. We will dissect the mechanistic underpinnings of each method, their inherent regioselectivities, and provide practical protocols to empower your research.

The Challenge of Regioselectivity in 3-Substituted Thiophenes

The 3-ethylthiophene ring presents two non-equivalent positions for electrophilic substitution: the C2 and C5 positions. The C4 position is generally disfavored due to steric hindrance from the adjacent ethyl group. The electronic and steric nature of both the substrate and the formylating agent dictates the regiochemical outcome, leading to either the 2-formyl, 5-formyl, or a mixture of both isomers. Understanding and controlling this selectivity is paramount for efficient synthesis.

Core Formylation Methodologies: A Head-to-Head Comparison

We will now explore the most established and effective methods for the formylation of 3-ethylthiophene: the Vilsmeier-Haack reaction, the Rieche formylation, and formylation via a lithiated intermediate.

The Vilsmeier-Haack Reaction: A Versatile but Less Selective Approach

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

Mechanism and Rationale: The reaction proceeds through the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich thiophene ring.[3] The regioselectivity is a delicate balance of electronic and steric effects. While the C2 and C5 positions are both electronically activated, the steric bulk of the Vilsmeier reagent and the 3-ethyl group can influence the final product ratio. For 3-alkylthiophenes, the Vilsmeier-Haack reaction is known to produce a mixture of 2- and 5-formylated isomers.[4] The ratio of these isomers is dependent on the size of the Vilsmeier reagent; larger, more sterically demanding reagents tend to favor attack at the less hindered C5 position.[4]

Expected Performance for 3-Ethylthiophene: Based on studies with 3-methylthiophene, the Vilsmeier-Haack formylation of 3-ethylthiophene is expected to yield a mixture of 3-ethylthiophene-2-carboxaldehyde and 3-ethyl-5-thiophenecarboxaldehyde. The ethyl group, being slightly bulkier than a methyl group, may lead to a modest increase in the proportion of the 5-formyl isomer compared to what is observed with 3-methylthiophene.

Rieche Formylation: A Lewis Acid-Mediated Alternative

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[5][6][7] This method is particularly effective for electron-rich aromatic compounds.

Mechanism and Rationale: The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation equivalent. This potent electrophile then attacks the thiophene ring. Similar to the Vilsmeier-Haack reaction, the regioselectivity is governed by a combination of electronic and steric factors. For 3-methylthiophene, the Rieche formylation has been shown to provide a high ratio of the 2-formyl isomer, albeit sometimes in lower overall yields compared to other methods.[4]

Expected Performance for 3-Ethylthiophene: For 3-ethylthiophene, the Rieche formylation is anticipated to favor the formation of 3-ethylthiophene-2-carboxaldehyde. The strong Lewis acid and the nature of the electrophile tend to direct the formylation to the more electronically activated C2 position. However, the harsh, strongly acidic conditions can sometimes lead to side reactions and may not be suitable for sensitive substrates.

Lithiation-Formylation: The Path to High Regioselectivity

Formylation via an organolithium intermediate offers a highly regioselective route to specific isomers of formylated 3-ethylthiophene.[5] This method involves the deprotonation of the thiophene ring with a strong base, typically n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an electrophilic formylating agent like DMF.[8]

Mechanism and Rationale: The regioselectivity of the initial lithiation step is the key to the high selectivity of the overall process. For 3-alkylthiophenes, deprotonation with n-BuLi occurs preferentially at the C5 position due to a combination of steric hindrance at the C2 position and the directing effect of the sulfur atom. The subsequent reaction with DMF introduces the formyl group at this position. This method is known to be highly selective for the 5-position in 3-alkylthiophenes.[4][9]

Expected Performance for 3-Ethylthiophene: The lithiation-formylation of 3-ethylthiophene is expected to produce 3-ethyl-5-thiophenecarboxaldehyde with excellent regioselectivity and in good yield. This makes it the method of choice when the 5-formyl isomer is the desired product.

Performance Comparison of Formylation Methods

The following table summarizes the expected performance of the three primary formylation methods for 3-ethylthiophene, based on experimental data from closely related 3-alkylthiophenes.

MethodReagentsTypical ConditionsExpected Major ProductRegioselectivityAnticipated YieldKey Advantages & Disadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to RTMixture of 2- and 5-isomersModerateGood to ExcellentAdvantages: Well-established, reliable, uses common reagents.[3] Disadvantages: Mixture of isomers often requires chromatographic separation.
Rieche Formylation CH(OCH₃)₂Cl, TiCl₄0 °C to RT2-isomerGood to ExcellentModerate to GoodAdvantages: Good selectivity for the 2-isomer.[4] Disadvantages: Harsh Lewis acid catalyst can be problematic for some substrates; requires strictly anhydrous conditions.[1]
Lithiation-Formylation 1. n-BuLi2. DMF-78 °C to RT5-isomerExcellentGood to ExcellentAdvantages: Highly regioselective for the 5-isomer.[9] Disadvantages: Requires strictly anhydrous conditions and inert atmosphere; use of pyrophoric n-BuLi.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Ethylthiophene

This protocol is a representative procedure for the formylation of a 3-alkylthiophene and may require optimization.

Materials:

  • 3-Ethylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ice

  • Saturated sodium acetate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCE, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Cool the Vilsmeier reagent back to 0 °C and add a solution of 3-ethylthiophene (1 equivalent) in DCE dropwise.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 2- and 5-formyl isomers.

Protocol 2: Lithiation and Formylation of 3-Ethylthiophene

This protocol is for the highly regioselective synthesis of 3-ethyl-5-thiophenecarboxaldehyde.[9]

Materials:

  • 3-Ethylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-ethylthiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volume).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 3-ethyl-5-thiophenecarboxaldehyde.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general experimental workflows for the discussed formylation methods.

G cluster_0 Vilsmeier-Haack Formylation cluster_1 Lithiation-Formylation start_vh 3-Ethylthiophene reagent_vh POCl3, DMF start_vh->reagent_vh Reaction workup_vh Aqueous Workup & Extraction reagent_vh->workup_vh purification_vh Chromatography workup_vh->purification_vh product_vh Mixture of 2- and 5-formyl 3-ethylthiophene purification_vh->product_vh start_li 3-Ethylthiophene reagent_li 1. n-BuLi 2. DMF start_li->reagent_li Reaction workup_li Aqueous Workup & Extraction reagent_li->workup_li purification_li Purification workup_li->purification_li product_li 3-Ethyl-5-thiophenecarboxaldehyde purification_li->product_li

Caption: Comparative workflow of Vilsmeier-Haack and Lithiation-Formylation.

Emerging "Green" and Alternative Formylation Methods

While the classical methods described above are robust, the field of organic synthesis is continually evolving towards more sustainable practices. Several "green" chemistry approaches to formylation are emerging, although their application to 3-ethylthiophene is not yet widely documented. These include:

  • Solvent-free reactions: Some formylation reactions can be carried out in the absence of a solvent, reducing waste and simplifying workup.[10]

  • Use of deep eutectic solvents: These are biodegradable and low-cost alternatives to traditional organic solvents.[10]

  • Catalytic Vilsmeier-Haack Reactions: Recent developments have focused on catalytic versions of the Vilsmeier-Haack reaction to reduce the use of stoichiometric, and often hazardous, reagents.[11]

Researchers are encouraged to explore these and other innovative methods as they become more established for the formylation of thiophene derivatives.

Conclusion: A Strategic Approach to Formylation

The choice of formylation method for 3-ethylthiophene is a strategic decision that hinges on the desired regiochemical outcome.

  • For the synthesis of 3-ethyl-5-thiophenecarboxaldehyde , the lithiation-formylation route is the clear method of choice, offering excellent regioselectivity.

  • When a mixture of isomers is acceptable or if the 2-formyl isomer is the target, the Vilsmeier-Haack or Rieche formylation methods are viable options, with the latter potentially offering higher selectivity for the 2-position.

By understanding the mechanisms and expected outcomes of these powerful synthetic tools, researchers can navigate the complexities of thiophene chemistry and efficiently access the desired formylated derivatives for their applications in drug discovery and materials science.

References

  • Royal Society of Chemistry. (2022). Thiophene Synthesis. In Greener Organic Transformations. Books Gateway. Retrieved from [Link]

  • Meth-Cohn, O. (2000). Regioselective electrophilic formylation—3-substituted thiophenes as a case study. Tetrahedron Letters, 41(17), 3175-3178.
  • Green Chemistry. (2022, August 18). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

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  • Bar, S. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1289.
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  • Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Al-Zoubi, R. M., & Al-Jitan, S. A. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules, 22(1), 113.
  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. In Science of Synthesis.
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  • Meth-Cohn, O. (2010, June 7). ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. R Discovery. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates. Retrieved from [Link]

  • Venkatesh, T., Bodke, Y. D., Kenchappa, R., Telkar, S., & Shiddalingamurthy, M. (n.d.). Facile synthesis of some 5-(3-substituted-thiophene)
  • Fadda, A. A. (1977, May 24). Conversion of 3-Formylchromones into Pyrrole and Thiophene Derivatives. Semantic Scholar. Retrieved from [Link]

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